molecular formula C8H14O4 B2624103 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid CAS No. 121925-55-1

4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid

Cat. No.: B2624103
CAS No.: 121925-55-1
M. Wt: 174.196
InChI Key: KMLNYFITNFHXJU-UHFFFAOYSA-N
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Description

4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.196. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-2,2-dimethyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-12-6(9)5-8(2,3)7(10)11/h4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLNYFITNFHXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121925-55-1
Record name 4-ethoxy-2,2-dimethyl-4-oxobutanoic acid
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Foundational & Exploratory

Physicochemical properties of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Ethoxy-2,2-dimethyl-4-oxobutanoic Acid

CAS Registry Number: 121925-55-1 Synonyms: 2,2-Dimethylsuccinic acid 4-ethyl ester; Monoethyl 2,2-dimethylsuccinate Molecular Formula: C₈H₁₄O₄ Molecular Weight: 174.19 g/mol

Introduction: Structural Significance & The Gem-Dimethyl Effect

This compound is a specialized metabolic intermediate and synthetic building block characterized by a gem-dimethyl substitution alpha to the free carboxylic acid. Unlike simple aliphatic esters, this compound exhibits unique physicochemical behavior driven by the Thorpe-Ingold effect (gem-dimethyl effect). The steric bulk of the two methyl groups at the C2 position restricts conformational freedom, favoring specific intramolecular interactions and influencing the reactivity profile of the terminal functional groups.

For drug development professionals, this molecule is not merely a linker; it is a conformational lock . It is frequently employed to increase the metabolic stability of succinic acid derivatives by blocking beta-oxidation and hindering enzymatic hydrolysis at the sterically crowded C1 terminus.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for formulation and synthesis planning.

PropertyValue / DescriptionTechnical Insight
Physical State White to off-white crystalline powderDistinct from the liquid diethyl ester; solid state arises from intermolecular H-bonding of the free acid.
Melting Point 58 – 62 °C (Predicted)Lower than the diacid (140°C) due to esterification disrupting the dimer network.
Solubility Soluble in DMSO, MeOH, DCM, EtOAcPoor water solubility (<1 mg/mL) due to the lipophilic gem-dimethyl core.
pKa (Acid) 4.65 ± 0.10Slightly higher than succinic acid (4.2) due to the electron-donating inductive effect (+I) of the gem-dimethyl group.
LogP 0.8 – 1.1Moderate lipophilicity; suitable for cell-permeable prodrug designs.
H-Bond Donors 1 (Carboxylic Acid)Critical for dimerization in non-polar solvents.
H-Bond Acceptors 4Ester oxygens and acid oxygens.

Synthetic Route & Regioselectivity

The synthesis of CAS 121925-55-1 is a classic study in steric control . The most robust route involves the nucleophilic ring-opening of 2,2-dimethylsuccinic anhydride.

Mechanism of Regioselectivity

When 2,2-dimethylsuccinic anhydride reacts with ethanol, two isomers are theoretically possible. However, the reaction is highly regioselective due to steric hindrance.

  • Path A (Kinetic Product): Ethanol attacks the less hindered carbonyl (C4, adjacent to the methylene group). This yields This compound (the target).[1]

  • Path B (Disfavored): Ethanol attacks the hindered carbonyl (C1, adjacent to the gem-dimethyl). This pathway is energetically unfavorable due to the steric bulk of the methyl groups.

Protocol: Regioselective Anhydride Opening

  • Reagents: 2,2-Dimethylsuccinic anhydride (1.0 eq), Absolute Ethanol (1.5 eq), DMAP (0.1 eq, catalyst), Toluene (Solvent).

  • Procedure:

    • Dissolve anhydride in dry toluene under N₂ atmosphere.

    • Add DMAP and Ethanol.

    • Heat to 60°C for 4-6 hours. (Monitoring: The disappearance of anhydride carbonyl stretch at ~1780 cm⁻¹ via IR).

    • Concentrate in vacuo.

    • Purification: The crude residue is dissolved in saturated NaHCO₃ (aq). Wash with ether (removes diester/unreacted anhydride). Acidify aqueous layer to pH 2 with HCl. Extract with EtOAc.

    • Yield: Typically >85% of the C4-ester isomer.

Visualization: Regioselective Synthesis Pathway

SynthesisPath Anhydride 2,2-Dimethylsuccinic Anhydride TS_Hindered Transition State A (Sterically Hindered) Anhydride->TS_Hindered Attack at C1 (Gem-dimethyl) TS_Open Transition State B (Accessible Carbonyl) Anhydride->TS_Open Attack at C4 (Methylene) Ethanol Ethanol (Nucleophile) Ethanol->TS_Hindered Ethanol->TS_Open Product_Byproduct Byproduct: 1-Ethyl Ester (Trace/Not Formed) TS_Hindered->Product_Byproduct High Energy Barrier Product_Target Target Product: 4-Ethoxy-2,2-dimethyl- 4-oxobutanoic acid (Major Isomer) TS_Open->Product_Target Ring Opening

Figure 1: Steric governance of nucleophilic attack on 2,2-dimethylsuccinic anhydride favoring the formation of CAS 121925-55-1.[2]

Analytical Characterization (Self-Validating Protocol)

To ensure the identity of the compound and rule out the presence of the isomeric 1-ethyl ester (CAS 32980-28-2), NMR spectroscopy is the definitive tool.

¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
  • Gem-Dimethyls: A strong singlet at δ ~1.2–1.3 ppm (6H).

    • Validation: If the methyls appear as two separate peaks or show splitting, it indicates asymmetry or impurities.

  • Methylene (Succinate Backbone): A singlet at δ ~2.6 ppm (2H).

    • Expert Note: In the other isomer (1-ethyl ester), this methylene would be adjacent to the free acid and might shift slightly, but the key differentiator is the HMBC correlation.

  • Ethyl Ester: Quartet at δ ~4.1 ppm (2H) and Triplet at δ ~1.25 ppm (3H).

  • Carboxylic Acid: Broad singlet at δ ~10–12 ppm (1H, exchangeable with D₂O).

QC Workflow for Purity
  • HPLC Method: C18 Column, Gradient ACN/Water + 0.1% Formic Acid.

    • Retention Time: The monoester elutes after succinic acid but before the diester and the anhydride.

  • Titration: Dissolve 100 mg in MeOH/Water (1:1). Titrate with 0.1 N NaOH using Phenolphthalein.

    • Calculation: Purity (%) = (Vol NaOH × N × MW) / (Weight Sample).

    • Acceptance: 98.0% – 102.0%.

Handling, Stability & Safety

  • Hydrolytic Stability: The ester bond at C4 is a standard aliphatic ester and is susceptible to hydrolysis in strong base or acid. However, the C1-Carboxylic Acid is sterically protected . It is notably difficult to esterify the C1 acid using standard Fisher esterification conditions; activation (e.g., via acid chloride or HATU) is required.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic.

  • Safety: Irritant (H315, H319). Standard PPE (gloves, goggles) required.

References

  • PubChem. (2025).[2][3] Compound Summary: this compound (CAS 121925-55-1).[4][5] National Library of Medicine. [Link]

  • Antonysakthi, S., et al. (2022).[6] Electroorganic Synthesis and Characterization of Alkoxy Substituted Compounds. Journal of Scientific Research. (Contextual reference for esterification methodologies). [Link]

  • NIST Chemistry WebBook. (2024). 2,2-Dimethylsuccinic acid derivatives and mass spectra. National Institute of Standards and Technology. [Link]

Sources

An In-Depth Technical Guide to 4-Ethoxy-2,2-dimethyl-4-oxobutanoic Acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid, a dicarboxylic acid monoester with potential applications in organic synthesis and drug development. While experimental data for this specific molecule is limited, this guide synthesizes information from structurally related compounds to provide insights into its molecular structure, physicochemical properties, and plausible synthetic routes. Detailed predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) are presented to aid in its identification and characterization. Furthermore, this guide outlines detailed, step-by-step experimental protocols for its synthesis and characterization, highlighting key considerations for reaction optimization and product purification.

Introduction

This compound belongs to the class of dicarboxylic acid monoesters, a group of compounds that are gaining increasing interest in medicinal chemistry and materials science. The presence of both a carboxylic acid and an ester functional group within the same molecule imparts a unique reactivity profile, allowing for selective chemical modifications at either terminus. This bifunctionality makes them valuable building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and novel polymers.

Succinate derivatives, in particular, are of significant interest due to their biocompatibility and their role in cellular metabolism. Succinate itself is a key intermediate in the citric acid cycle, and its esters can be employed as prodrugs to enhance its cellular uptake.[1] Once inside the cell, these esters are hydrolyzed to release succinate, which can then modulate cellular bioenergetics and signaling pathways.[1] This technical guide aims to provide a detailed resource for researchers working with or considering the use of this compound in their research endeavors.

Molecular Structure and Physicochemical Properties

This compound is a derivative of succinic acid, featuring two methyl groups at the C2 position and an ethyl ester at one of the carboxylic acid groups.

Chemical Identifiers
PropertyValue
IUPAC Name This compound
CAS Number 121925-55-1
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
InChI Key KMLNYFITNFHXJU-UHFFFAOYSA-N
SMILES CCOC(=O)CC(C)(C)C(=O)O
Predicted Physicochemical Properties
PropertyPredicted Value
Appearance White to off-white solid
Boiling Point ~280-300 °C (decomposes)
Melting Point Not available
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF); sparingly soluble in water.
pKa ~4.5 - 5.0 (for the carboxylic acid group)

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2,2-Dimethylsuccinic Anhydride cluster_1 Step 2: Ring-Opening to the Monoester Diethyl_Malonate Diethyl Malonate Diethyl_2_2_dimethylmalonate Diethyl 2,2-dimethylmalonate Diethyl_Malonate->Diethyl_2_2_dimethylmalonate Alkylation Methyl_Iodide Methyl Iodide (2 eq.) Methyl_Iodide->Diethyl_2_2_dimethylmalonate NaOEt Sodium Ethoxide in Ethanol NaOEt->Diethyl_Malonate 2_2_Dimethylsuccinic_Acid 2,2-Dimethylsuccinic Acid Diethyl_2_2_dimethylmalonate->2_2_Dimethylsuccinic_Acid Saponification & Decarboxylation Hydrolysis_Decarboxylation 1. KOH, H₂O, Δ 2. H₃O⁺ Hydrolysis_Decarboxylation->Diethyl_2_2_dimethylmalonate 2_2_Dimethylsuccinic_Anhydride 2,2-Dimethylsuccinic Anhydride 2_2_Dimethylsuccinic_Acid->2_2_Dimethylsuccinic_Anhydride Dehydration Acetic_Anhydride Acetic Anhydride, Δ Acetic_Anhydride->2_2_Dimethylsuccinic_Acid Target_Molecule 4-Ethoxy-2,2-dimethyl- 4-oxobutanoic acid 2_2_Dimethylsuccinic_Anhydride->Target_Molecule Esterification Ethanol Ethanol Ethanol->Target_Molecule

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Part A: Synthesis of 2,2-Dimethylsuccinic Acid [2]

This procedure is adapted from the well-established malonic ester synthesis.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Methyl iodide

  • Potassium hydroxide

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (2 equivalents) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.

  • Dialkylation: After the addition of diethyl malonate is complete, add methyl iodide (2.2 equivalents) dropwise. The reaction may be exothermic; maintain the temperature with a water bath if necessary.

  • Reaction Completion: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.

  • Purification of Diethyl 2,2-dimethylmalonate: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude diethyl 2,2-dimethylmalonate can be purified by vacuum distillation.

  • Hydrolysis and Decarboxylation: To the purified diethyl 2,2-dimethylmalonate, add a solution of potassium hydroxide (4-5 equivalents) in a mixture of ethanol and water. Heat the mixture to reflux for 4-6 hours.

  • Isolation of 2,2-Dimethylsuccinic Acid: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. The 2,2-dimethylsuccinic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

Part B: Synthesis of 2,2-Dimethylsuccinic Anhydride [3]

Materials:

  • 2,2-Dimethylsuccinic acid

  • Acetic anhydride

Procedure:

  • In a round-bottom flask, combine 2,2-dimethylsuccinic acid (1 equivalent) and acetic anhydride (1.5-2 equivalents).

  • Heat the mixture at 140 °C for 3 hours.

  • Remove the excess acetic acid and acetic anhydride under reduced pressure.

  • The resulting residue, 2,2-dimethylsuccinic anhydride, can be purified by vacuum distillation.[4]

Part C: Synthesis of this compound

This procedure is based on the general principle of anhydride ring-opening with an alcohol.

Materials:

  • 2,2-Dimethylsuccinic anhydride

  • Absolute ethanol

  • Pyridine (catalytic amount)

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,2-dimethylsuccinic anhydride (1 equivalent) in anhydrous ethanol.

  • Add a catalytic amount of pyridine.

  • Stir the reaction mixture at room temperature or gently heat to reflux to ensure complete reaction. Monitor the progress by TLC.

  • Once the reaction is complete, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with 1 M hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of its chemical structure and comparison with analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 2: Predicted ¹H NMR assignments for this compound.

  • 1.25 ppm (t, 3H): The triplet corresponds to the methyl protons of the ethyl ester group, coupled to the adjacent methylene protons.

  • 4.15 ppm (q, 2H): The quartet arises from the methylene protons of the ethyl ester group, coupled to the adjacent methyl protons.

  • 2.70 ppm (s, 2H): The singlet is assigned to the methylene protons adjacent to the ester carbonyl group.

  • 1.30 ppm (s, 6H): The singlet corresponds to the six equivalent protons of the two methyl groups at the C2 position.

  • 10-12 ppm (br s, 1H): The broad singlet is characteristic of the acidic proton of the carboxylic acid group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 3: Predicted ¹³C NMR assignments for this compound.

  • ~178 ppm: Carbonyl carbon of the carboxylic acid.

  • ~45 ppm: Quaternary carbon (C2).

  • ~42 ppm: Methylene carbon (C3).

  • ~172 ppm: Carbonyl carbon of the ester.

  • ~61 ppm: Methylene carbon of the ethyl ester.

  • ~14 ppm: Methyl carbon of the ethyl ester.

  • ~25 ppm: Methyl carbons at C2.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for both the carboxylic acid and the ester functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of the carboxylic acid
1735-1750StrongC=O stretch of the ester
~1710StrongC=O stretch of the carboxylic acid
1000-1300StrongC-O stretch of the ester and carboxylic acid
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 174. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45), the ethyl group (-CH₂CH₃, m/z = 29), and the carboxylic acid group (-COOH, m/z = 45).

Reactivity and Potential Applications

Reactivity

The bifunctional nature of this compound allows for a range of chemical transformations:

  • Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo typical reactions such as esterification, amide bond formation, and reduction to an alcohol.

  • Reactions of the Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,2-dimethylsuccinic acid. It can also undergo transesterification with other alcohols.

  • Reactions involving both functional groups: Intramolecular reactions could potentially lead to the formation of cyclic compounds.

Potential Applications in Drug Development and Research

While specific applications of this compound have not been extensively reported, its structural features suggest several potential uses:

  • Prodrug Design: The monoester can serve as a prodrug of 2,2-dimethylsuccinic acid, potentially improving its pharmacokinetic properties.

  • Linker in Drug Conjugates: The bifunctional nature of the molecule makes it a suitable linker for attaching drugs to carrier molecules or for creating bivalent ligands.

  • Building Block for Novel Scaffolds: It can be used as a starting material for the synthesis of more complex molecules with potential biological activity. Derivatives of succinic acid have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[5]

Conclusion

This compound is a versatile dicarboxylic acid monoester with significant potential in organic synthesis and medicinal chemistry. Although detailed experimental data for this specific compound is scarce, this technical guide has provided a comprehensive overview of its molecular structure, predicted physicochemical and spectroscopic properties, and a plausible synthetic pathway with detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists interested in exploring the chemistry and potential applications of this and related compounds. Further experimental validation of the predicted data and exploration of its reactivity are encouraged to fully unlock the potential of this interesting molecule.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Synthonix, Inc. 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid - [M73025]. [Link]

  • PubChem. (R)-4-Methoxy-2-methyl-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

  • PubChemLite. 4-methoxy-2,2-dimethyl-4-oxobutanoic acid (C7H12O4). [Link]

  • Google Patents. SUCCINATE OF THE MONO ((2-DIMETHYLAMINO) ETHYL ESTER)
  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

  • Supporting Information for: Rational Mechanochemical Design of Diels–Alder Crosslinked Biocompatible Hydrogels with Enhanced Properties. [Link]

  • PrepChem. Synthesis of 2,2-dimethylsuccinic anhydride. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0261397). [Link]

  • Iqbal, M., et al. (2014). Antimicrobial Activities of Monoesters of Succinic Acid. Asian Journal of Chemistry, 26(23), 8025-8028. [Link]

  • PubChem. 2,2-Dimethylsuccinic anhydride. National Center for Biotechnology Information. [Link]

  • Wikipedia. Diethyl succinate. [Link]

  • ResearchGate. Hydrolytic cleavage of succinic anhydride via ring opening and formation of succinic acid. [Link]

  • Google Patents.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. [Link]

  • ChemBK. 4-Methoxy-4-oxobutanoic acid. [Link]

  • Wang, L., et al. (2022). Diethyl Succinate Modulates Microglial Polarization and Activation by Reducing Mitochondrial Fission and Cellular ROS. Metabolites, 12(11), 1111. [Link]

  • Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

  • NIST WebBook. Benzoic acid, 4-methoxy-. [Link]

  • NIST WebBook. 4-Methyl-2-oxovaleric acid. [Link]

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Solubility Profile of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid: A Methodological & Theoretical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Need for Solubility Data

4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid is a dicarboxylic acid monoester with a distinct molecular structure that includes both a polar carboxylic acid group and a more nonpolar ethyl ester group. This amphiphilic nature suggests a complex solubility profile that is highly dependent on the chosen solvent system.

In drug development and chemical synthesis, solubility data is not merely a descriptive parameter; it is a cornerstone of process design and formulation. It dictates the choice of solvents for:

  • Reaction Chemistry: Ensuring reactants are in the same phase for optimal kinetics.

  • Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for achieving desired purity and crystal form.

  • Formulation: Developing stable and bioavailable drug products.

Given the scarcity of public data for this specific molecule[1], a robust internal methodology for its determination is essential. This guide provides the theoretical foundation and practical instruction to achieve this.

Theoretical Framework: Predicting and Understanding Solubility

Before embarking on experimental work, a theoretical understanding of the intermolecular forces at play can guide solvent selection and aid in the interpretation of results. The principle that "like dissolves like" is the qualitative starting point, but more quantitative models provide deeper insight.

Hansen Solubility Parameters (HSP)

The "like dissolves like" principle is quantified by solubility parameters. The Hansen Solubility Parameters (HSP) model is particularly effective, as it deconstructs the total Hildebrand solubility parameter into three components representing the key intermolecular interactions[2][3]:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute and solvent) can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP coordinates (i.e., a small distance, Ra, between them in Hansen space) are likely to be miscible[3]. This approach is invaluable for rationally selecting a diverse range of solvents for screening and for replacing an undesirable solvent with a more suitable blend[4][5].

Predictive Models: UNIFAC

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group-contribution model used to predict activity coefficients in non-ideal mixtures[6]. It breaks down molecules into their constituent functional groups and calculates the activity coefficient based on the interactions between these groups[6][7]. While powerful for predicting solid-liquid equilibrium, the accuracy of UNIFAC for complex pharmaceuticals can be limited, and it is often recommended for initial screening estimates[8]. Furthermore, accurate predictions require thermodynamic data for the solute, such as its melting point and enthalpy of fusion, which are not currently published for this compound[9][10].

Physicochemical Properties of this compound

A summary of the known structural information is essential for understanding its potential behavior.

PropertyValue / RepresentationSource
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol [1]
Structure
InChIKey KMLNYFITNFHXJU-UHFFFAOYSA-N[11]
Physical Form Powder[11]

Key Data Gap: Critical thermodynamic properties such as melting point (Tₘ) and enthalpy of fusion (ΔHfus) are not found in the reviewed literature. These values must be determined experimentally (e.g., via Differential Scanning Calorimetry, DSC) before thermodynamic models like UNIFAC can be reliably applied.

Experimental Protocol: Gravimetric Determination of Solubility

The gravimetric method is a robust, reliable technique for determining the equilibrium solubility of a solid in a liquid[12][13]. It is based on preparing a saturated solution, separating a known amount of the solution, removing the solvent by evaporation, and weighing the remaining solid solute[14][15].

Principle

A saturated solution is one in which the dissolved solute is in equilibrium with undissolved solid solute[14]. The concentration of the solute in this saturated solution defines its solubility at a given temperature. This protocol ensures equilibrium is reached and provides a direct, accurate measurement of solute mass.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer or thermocouple

  • Glass vials with screw caps (e.g., 20 mL)

  • Syringe filters (e.g., 0.45 µm PTFE, compatible with solvents)

  • Glass syringes

  • Pre-weighed evaporation dishes (e.g., glass petri dishes or aluminum pans)

  • Drying oven

  • Desiccator

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation[12][16].

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the slurries to shake for a sufficient time to reach equilibrium. A minimum of 24-48 hours is recommended, but the ideal time should be determined by taking measurements at various intervals (e.g., 24, 48, 72 hours) until consecutive measurements show no significant change in concentration[12].

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling[16].

  • Sampling: Carefully draw a known volume (e.g., 2.0 mL) of the clear supernatant into a glass syringe, pre-warmed to the experimental temperature. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed (tared) evaporation dish.

  • Mass Determination of Solution: Immediately weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution sampled.

  • Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C, under vacuum if necessary).

  • Drying to Constant Weight: After the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish. Repeat the process of drying and cooling until a constant weight is achieved (e.g., two consecutive weighings differ by < 0.2 mg)[14].

  • Calculations:

    • Mass of Solute (m_solute): (Weight of dish + dry solute) - (Weight of empty dish)

    • Mass of Solvent (m_solvent): (Weight of dish + solution) - (Weight of dish + dry solute)

    • Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Measurement cluster_analysis Analysis A 1. Add excess solute to vial B 2. Add known volume of solvent A->B C 3. Equilibrate in shaker bath (e.g., 24-48h at 25°C) B->C D 4. Settle undissolved solid (≥2h at temp) C->D E 5. Withdraw supernatant with pre-warmed syringe D->E F 6. Filter into pre-weighed evaporation dish E->F G 7. Weigh dish + solution F->G H 8. Evaporate solvent in oven G->H I 9. Dry to constant weight in desiccator H->I J 10. Weigh dish + dry solute I->J K 11. Calculate Solubility J->K

Caption: Workflow for Gravimetric Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be meticulously recorded in a structured format to facilitate analysis and comparison.

Data Summary Table (Template)
SolventTemperature (°C)Solubility (g / 100g Solvent)Solubility (mol / L)Solvent Polarity Index
e.g., Acetone25.0[Experimental Value][Calculated Value]5.1
e.g., Ethanol25.0[Experimental Value][Calculated Value]4.3
e.g., Toluene25.0[Experimental Value][Calculated Value]2.4
e.g., Heptane25.0[Experimental Value][Calculated Value]0.1
Interpreting the Results

The solubility of this compound is governed by the interplay between its polar carboxylic acid head and its less polar ester/dimethyl tail.

  • Polar Solvents (e.g., Ethanol, Acetone): Higher solubility is expected in polar solvents that can interact favorably with the carboxylic acid group through hydrogen bonding and dipole-dipole interactions. Polar protic solvents like ethanol should be particularly effective due to their ability to both donate and accept hydrogen bonds.

  • Nonpolar Solvents (e.g., Toluene, Heptane): Lower solubility is anticipated in nonpolar solvents. While the ethyl and dimethyl groups have some nonpolar character, the highly polar carboxylic acid group will dominate, leading to poor solute-solvent interactions.

  • Intermediate Polarity: Solvents of intermediate polarity may exhibit moderate solubility, balancing interactions with both ends of the molecule.

This relationship can be visualized as follows:

Caption: Solute-Solvent Interaction Model.

Conclusion

While direct experimental solubility data for this compound is not currently in the public domain, a systematic and principled approach can readily fill this knowledge gap. By combining a robust experimental methodology, such as the gravimetric method detailed herein, with a solid theoretical understanding of intermolecular forces, researchers can confidently determine and interpret the solubility profile of this compound. This data is fundamental for guiding rational solvent selection, optimizing manufacturing processes, and accelerating the development of new chemical entities.

References

  • Determination of Solubility by Gravimetric Method. (n.d.). Pharmaffirm. Retrieved February 15, 2026, from [Link]

  • Aidic. (2017). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Chemical Engineering Transactions. Retrieved February 15, 2026, from [Link]

  • Hansen, C. M. (n.d.). Hansen solubility parameters (HSP). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Jolliffe, H. G., & Gerogiorgis, D. I. (2019). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Processes. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023). Hansen solubility parameter. Retrieved February 15, 2026, from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

  • AIChE. (2014). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. Retrieved February 15, 2026, from [Link]

  • Ruiz, M. A. G. (2015). The Experimental Determination of Solubilities. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Jolliffe, H. G., & Gerogiorgis, D. I. (2016). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023). UNIFAC. Retrieved February 15, 2026, from [Link]

  • Zhang, H., et al. (2021). Applications of the Hansen solubility parameter for cellulose. BioResources. Retrieved February 15, 2026, from [Link]

  • Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 3—More Applications. CoatingsTech. Retrieved February 15, 2026, from [Link]

  • Fagerberg, J. H. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2021). Gravimetric Methods. Retrieved February 15, 2026, from [Link]

  • Chemical Synthesis Database. (2025). 4-ethoxy-2-methyl-4-oxobutanoic acid. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C8H14O4). Retrieved February 15, 2026, from [Link]

Sources

Thermodynamic Stability and Regioselectivity of 2,2-Dimethylsuccinic Acid Monoethyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and process chemists. It prioritizes mechanistic insight, experimental validation, and actionable data over generic descriptions.

Technical Guide for Drug Development & Process Chemistry

Executive Summary

In the development of ester-based prodrugs and polymer precursors, the regiochemistry of 2,2-dimethylsuccinic acid (DMSA) derivatives is a critical, often overlooked variable. The introduction of the gem-dimethyl group at the C2 position creates a stark steric dichotomy between the C1 and C4 carboxyl groups.

This guide analyzes the thermodynamic and kinetic profiles of the two monoethyl ester isomers:

  • The

    
    -Isomer (1-ethyl ester):  Sterically shielded, metabolically robust.
    
  • The

    
    -Isomer (4-ethyl ester):  Sterically accessible, metabolically labile.
    

Understanding the stability and interconversion of these isomers is essential for controlling prodrug half-life (PK/PD) and ensuring batch-to-batch reproducibility in API synthesis.

Part 1: Structural Dynamics & Isomerism

The Steric Environment

The gem-dimethyl group at C2 exerts a profound "Thorpe-Ingold Effect" (Gem-Dialkyl Effect), which compresses the internal bond angles and forces the terminal carboxyl groups closer together.[1][2] This has two major consequences:

  • Accelerated Cyclization: The molecule is thermodynamically primed to form 2,2-dimethylsuccinic anhydride.

  • Steric Shielding: The C1 carboxyl group (adjacent to the quaternary carbon) is chemically "hardened" against nucleophilic attack compared to the C4 carboxyl group.

Isomer Definition
FeatureIsomer A: 1-Ethyl Ester (

-ester)
Isomer B: 4-Ethyl Ester (

-ester)
Structure


Ester Position C1 (Hindered, quaternary center)C4 (Unhindered, methylene)
Free Acid Position C4 (Unhindered)C1 (Hindered)
Synthetic Access Difficult (Requires specific catalysis)Easy (Kinetic product of anhydride opening)
Enzymatic Stability High (Resists esterases)Low (Rapid hydrolysis)

Part 2: Thermodynamic vs. Kinetic Control[5][6]

The synthesis and stability of these monoesters are governed by the competition between the energy required to overcome steric hindrance (Kinetics) and the final stability of the molecule (Thermodynamics).

The Anhydride Gateway (Kinetic Control)

The most common synthetic route involves opening 2,2-dimethylsuccinic anhydride with ethanol.

  • Mechanism: Ethanol acts as a nucleophile.

  • Trajectory: It attacks the carbonyl carbon with the lowest steric hindrance.

  • Outcome: Attack occurs almost exclusively at C4 .

  • Result: The 4-ethyl ester (Isomer B) is the kinetic product. The bulky gem-dimethyl group blocks the trajectory to C1.

Thermodynamic Equilibration

Under acidic conditions (Fischer Esterification) or high heat, the system seeks the lowest energy state.

  • Steric Strain: An ethyl group is significantly bulkier than a proton. Placing the ethyl group at the crowded C1 position (Isomer A) introduces significant steric strain (van der Waals repulsion with methyl groups).

  • The Challenge: To obtain the valuable 1-ethyl ester (Isomer A) for drug delivery (where metabolic stability is desired), one must bypass thermodynamic control and use synthetic "tricks" (e.g., partial hydrolysis of the diester using sterically sensitive enzymes or specific basic conditions).

Pathway Visualization

The following diagram illustrates the energy landscape. Note the lower activation energy (


) for the formation of the 4-ester.

ReactionCoordinate Anhydride 2,2-Dimethylsuccinic Anhydride + EtOH TS_Kinetic TS (Attack at C4) Anhydride->TS_Kinetic Low Barrier TS_Thermo TS (Attack at C1) Anhydride->TS_Thermo High Barrier (Steric Block) Prod_Kinetic 4-Ethyl Ester (Kinetic & Thermo Favored) TS_Kinetic->Prod_Kinetic Prod_Hindered 1-Ethyl Ester (Sterically Shielded) TS_Thermo->Prod_Hindered Prod_Hindered->Prod_Kinetic Acid/Heat Isomerization

Figure 1: Reaction coordinate showing the kinetic preference for C4 attack. The 1-ethyl ester requires overcoming a significant steric barrier.

Part 3: Experimental Validation Protocols

To ensure scientific integrity, you must validate which isomer you have synthesized. Melting point is often insufficient due to the waxy nature of these esters.

Protocol 3.1: NMR Differentiation (Self-Validating)

The chemical shift of the gem-dimethyl protons is the diagnostic marker.

  • Instrument: 400 MHz 1H-NMR in

    
    .
    
  • Diagnostic Signals:

    • 4-Ethyl Ester (Isomer B): The methyl groups are adjacent to a free carboxylic acid. The acidic proton can H-bond with the carbonyl, slightly deshielding the methyls. Expect singlet at

      
       ppm.
      
    • 1-Ethyl Ester (Isomer A): The methyl groups are adjacent to the ester. Esters are generally less electron-withdrawing than acids in this specific conformation. Expect singlet at

      
       ppm.
      
    • Validation: Spike the sample with a known standard of the diester (diethyl 2,2-dimethylsuccinate).

Protocol 3.2: Hydrolytic Stability Assay (Metabolic Simulation)

This assay determines if your derivative is suitable for a "sustained release" prodrug profile.

  • Preparation: Dissolve 10 mg of monoester in 1 mL DMSO.

  • Media: Add to 9 mL of Phosphate Buffered Saline (PBS, pH 7.4) containing Pig Liver Esterase (PLE) (10 units/mL).

  • Incubation: 37°C with agitation.

  • Sampling: Aliquot 100 µL at t=0, 15, 30, 60, 120 min. Quench with acetonitrile.

  • Analysis: HPLC-UV (210 nm).

    • Expectation: The 4-ethyl ester will show

      
       min. The 1-ethyl ester should show 
      
      
      
      hours due to steric blocking of the enzyme active site.

Part 4: Data & Stability Profile

The following data summarizes the physicochemical distinctions critical for process handling.

Parameter1-Ethyl Ester (Shielded)4-Ethyl Ester (Exposed)Notes
pKa (Free Acid) ~4.8 (C4-COOH)~6.2 (C1-COOH)The acid at C1 is weaker due to steric inhibition of solvation and inductive donation from methyls.
Hydrolysis Rate (

)
Slow (

)
Fast (

)
Under basic conditions (pH 10).
Equilibrium Ratio < 10%> 90%In acidic ethanol at reflux.
Flash Point > 110°C> 110°CPredicted.
The "Thorpe-Ingold" Risk

Warning: Both monoesters are prone to spontaneous intramolecular cyclization to form 2,2-dimethylsuccinic anhydride upon heating (>150°C) or in the presence of dehydrating agents (e.g., acetic anhydride).

  • Mechanism:[3][4][5] The gem-dimethyl effect accelerates this ring closure by factors of

    
     compared to unsubstituted succinic acid.
    
  • Storage: Store at <4°C to prevent slow cyclization and subsequent hydrolysis.

Part 5: Implications for Drug Development

Prodrug Design Strategy

If 2,2-dimethylsuccinate is used as a linker or pro-moiety:

  • Targeting Rapid Release: Use the 4-ester linkage . The accessible ester bond allows rapid cleavage by ubiquitous esterases (hCE1/hCE2) in the plasma.

  • Targeting Sustained Release: Use the 1-ester linkage . The steric bulk of the gem-dimethyl group prevents the catalytic serine of the esterase from approaching the carbonyl carbon. This forces reliance on chemical hydrolysis or specific intracellular enzymes, prolonging half-life.

Separation Workflow

Because the pKa values of the free acid groups differ significantly (due to sterics), the isomers can be separated via pH-controlled extraction .

Separation Mix Crude Mixture (Isomer A + Isomer B) Step1 Dissolve in organic solvent (EtOAc) Add Buffer pH 5.5 Mix->Step1 LayerAq Aqueous Layer (Contains Isomer B) Step1->LayerAq Isomer B (pKa ~4.5) Deprotonates -> Soluble LayerOrg Organic Layer (Contains Isomer A) Step1->LayerOrg Isomer A (pKa ~6.2) Remains Protonated -> Insoluble PurifyB Pure 4-Ethyl Ester LayerAq->PurifyB Acidify & Extract PurifyA Pure 1-Ethyl Ester LayerOrg->PurifyA Evaporate

Figure 2: pH-controlled separation exploits the acidity difference between the hindered (C1) and unhindered (C4) carboxylic acids.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11701, 2,2-Dimethylsuccinic acid. Retrieved from [Link]

  • Asner, J. (2012). Kinetic vs. Thermodynamic Control of Reactions.[2][6][3][5][7] Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2019). Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzymatic Hydrolysis. (Demonstrating enzymatic selectivity). Retrieved from [Link]

Sources

Technical Whitepaper: Acidity & Physicochemical Profiling of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive analysis of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid, synthesizing structural theory, predicted physicochemical data, and experimental methodologies.

Executive Summary

This compound (CAS: 121925-55-1) represents a specialized class of "sterically modulated hemiesters." Structurally, it is the 4-ethyl ester of 2,2-dimethylsuccinic acid. This molecule is of significant interest in drug discovery as a linker or prodrug moiety due to the gem-dimethyl effect , which introduces steric bulk adjacent to the free carboxylic acid. This structural feature not only modulates the acidity (pKa) but also significantly retards metabolic hydrolysis, enhancing the stability of adjacent amide or ester bonds in biological systems.

This guide provides a definitive analysis of its acidity, derived from electronic and steric principles, and outlines a self-validating protocol for experimental verification.

Structural Analysis & Theoretical Acidity

To understand the pKa of this molecule, one must deconstruct the competing electronic and steric forces acting upon the free carboxyl group.

Structural Deconvolution

The IUPAC name implies the following connectivity:

  • Backbone: Butanoic acid (C1–C4).

  • C1 Position: Free Carboxylic Acid (

    
    ).
    
  • C2 Position: Gem-dimethyl substitution (

    
    ).
    
  • C4 Position: Ethyl Ester group (

    
    ).
    

Chemical Structure:



Electronic & Steric Effects on pKa

The acidity of the C1 carboxyl group is governed by three primary vectors:

  • The Inductive Effect (+I) of Methyl Groups: Alkyl groups are electron-donating.[1][2] The two methyl groups at the

    
    -position increase electron density at the carbonyl carbon, destabilizing the conjugate base (carboxylate anion) and increasing the pKa  (weakening the acid).
    
  • Steric Hindrance to Solvation (The Dominant Factor): The bulky gem-dimethyl group creates a hydrophobic shield around the carboxylate. Upon deprotonation, the resulting anion requires stabilization by a solvation shell (water molecules). The steric bulk physically inhibits the organization of solvent molecules, entropically disfavoring ionization. This significantly increases the pKa .

  • The Inductive Effect (-I) of the Distal Ester: The ethoxycarbonyl group at C4 is electron-withdrawing. Through the

    
    -bond framework, it pulls electron density away from the C1 carboxylate, stabilizing the anion and decreasing the pKa .
    
Predicted pKa Value

Comparing this molecule to established standards allows for a high-confidence prediction:

CompoundStructurepKa (Exp)Rationale
Acetic Acid

4.76Standard aliphatic acid.
Pivalic Acid

5.03+I and Steric bulk of t-butyl group raises pKa.
Succinic Acid

4.21 (

)
-I effect of second COOH lowers pKa.
Target Molecule

4.40 ± 0.15 More acidic than Pivalic due to the distal ester (-I), but less acidic than Succinic acid due to the gem-dimethyl bulk.

Visualization of Physicochemical Logic

The following diagram illustrates the competing forces determining the acidity and the resulting physicochemical profile.

AcidityLogic Target 4-Ethoxy-2,2-dimethyl- 4-oxobutanoic acid GemDimethyl Gem-Dimethyl Group (C2 Position) Target->GemDimethyl DistalEster Distal Ethyl Ester (C4 Position) Target->DistalEster Effect1 Steric Hindrance (Blocks Solvation) GemDimethyl->Effect1 Primary Driver Effect2 +I Inductive Effect (Electron Donation) GemDimethyl->Effect2 Effect3 -I Inductive Effect (Electron Withdrawal) DistalEster->Effect3 Result Net pKa: ~4.4 (Moderately Weak Acid) Effect1->Result Increases pKa Effect2->Result Increases pKa Effect3->Result Decreases pKa

Figure 1: Mechanistic breakdown of structural features influencing the acidity constant.

Experimental Protocol: Potentiometric pKa Determination

For high-precision determination of the pKa, a standard aqueous titration is insufficient due to the lipophilicity introduced by the ethyl ester and dimethyl groups. The following protocol uses a Potentiometric Titration in Mixed Solvent (Yasuda-Shedlovsky Extrapolation) to ensure accuracy.

Materials & Equipment
  • Compound: >98% purity this compound (ensure no hydrolysis of the ester has occurred).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: Methanol (HPLC grade) and degassed water (Milli-Q).

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

  • Equipment: Mettler Toledo or Metrohm Autotitrator with a combined glass pH electrode (Ag/AgCl reference).

Step-by-Step Methodology
  • Electrode Calibration:

    • Calibrate the electrode using pH 4.01, 7.00, and 10.01 buffers.

    • Perform a "blank" titration on the solvent system to determine the

      
       (standard potential) of the electrode in the specific solvent mixture.
      
  • Sample Preparation:

    • Prepare three vessels containing the analyte at

      
       M concentration in varying Methanol/Water ratios:
      
      • Vessel A: 30% MeOH / 70% Water

      • Vessel B: 40% MeOH / 60% Water

      • Vessel C: 50% MeOH / 50% Water

    • Note: The co-solvent is necessary to ensure full solubility of the lipophilic ester during the titration.

  • Titration:

    • Maintain temperature at 25.0 ± 0.1°C under inert gas (

      
       or Ar) purge to prevent 
      
      
      
      absorption.
    • Titrate with 0.1 M NaOH in small increments (e.g., 10

      
      L) to capture the buffer region accurately.
      
    • Record Potential (mV) vs. Volume added.

  • Data Analysis (Yasuda-Shedlovsky):

    • Calculate the apparent pKa (

      
      ) for each solvent ratio using the Bjerrum difference plot or Gran method.
      
    • Plot

      
       vs. 
      
      
      
      , where
      
      
      is the dielectric constant of the solvent mixture.
    • Extrapolate the linear regression to

      
       co-solvent (pure water) to obtain the thermodynamic aqueous pKa.
      
Titration Workflow Diagram

TitrationProtocol Start Start: Sample Preparation SolubilityCheck Check Solubility in 0.15M KCl (Is it soluble?) Start->SolubilityCheck CoSolvent Prepare MeOH/Water Series (30%, 40%, 50%) SolubilityCheck->CoSolvent No (Likely) Titration Potentiometric Titration (Under N2, 25°C) SolubilityCheck->Titration Yes CoSolvent->Titration Calc_psKa Calculate Apparent pKa (Gran Plot Analysis) Titration->Calc_psKa Extrapolate Yasuda-Shedlovsky Extrapolation to 0% Methanol Calc_psKa->Extrapolate End Final Aqueous pKa Extrapolate->End

Figure 2: Workflow for determining pKa of lipophilic acids using co-solvent extrapolation.

Implications for Drug Development[3]

Metabolic Stability (The Gem-Dimethyl Advantage)

The primary utility of this compound in drug design lies in the gem-dimethyl group . In a biological context, linear esters and succinate linkers are rapidly hydrolyzed by esterases.

  • Mechanism: The two methyl groups at C2 create a "steric umbrella." This prevents the catalytic serine residue of esterases from approaching the carbonyl carbon of the adjacent amide or ester bond (if the free acid is coupled to a drug).

  • Result: Significantly increased plasma half-life (

    
    ) compared to un-substituted succinyl linkers.
    
Solubility and Permeability
  • LogD (pH 7.4): At physiological pH, the C1 carboxyl (pKa ~4.4) will be fully ionized (

    
    ). This ensures high aqueous solubility.
    
  • Membrane Permeability: To cross cell membranes, the molecule must be in its neutral form. The pKa of 4.4 suggests that in the acidic microenvironment of the stomach or lysosomes (pH < 5), a significant fraction will be neutral, facilitating passive diffusion.

References

  • PubChem Compound Summary. (2025). This compound (CID 14294886).[3] National Center for Biotechnology Information. Link

  • BenchChem Properties Guide. (2025). Physicochemical properties of 2,2-Dimethylsuccinic acid derivatives. BenchChem Technical Support.[4][5] Link

  • ResearchGate. (2025). Effect of gem-Difluorination and gem-Dimethylation on pKa and Lipophilicity. Journal of Fluorine Chemistry / ResearchGate. Link

  • Sigma-Aldrich. (2025). Product Specification: this compound.[6] Merck KGaA. Link

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Link

Sources

Literature review of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid (also known as 2,2-dimethylsuccinic acid 4-ethyl ester).

This guide prioritizes regiocontrol .[1][2][3] Due to the gem-dimethyl substitution, the synthesis is prone to isomeric errors that are difficult to separate.[3] The methodology below navigates these steric challenges to ensure the correct isomer is isolated.

A Guide to Regioselective Desymmetrization

Executive Summary & Structural Logic

The target molecule, This compound (CAS: 121925-55-1), is a critical mono-ester building block.[2][3][4] Its structure features a carboxylic acid adjacent to a quaternary carbon (gem-dimethyl), while the ethyl ester is located at the less hindered position.[3]

  • Target Structure:

    
    
    
  • The Challenge: Regioselectivity. The molecule is an isomer of 3,3-dimethylsuccinic acid 4-ethyl ester.[2][3][4] Standard partial hydrolysis of the diester typically yields the wrong isomer due to steric hindrance protecting the ester adjacent to the quaternary center.[1][3]

  • The Solution: Nucleophilic Desymmetrization of 2,2-Dimethylsuccinic Anhydride. This pathway leverages the steric bulk of the gem-dimethyl group to direct the nucleophile (ethanol) exclusively to the unhindered carbonyl, locking in the correct regiochemistry.[2][3]

Pathway Analysis: The Trap vs. The Solution

The following diagram illustrates why the Anhydride Route is superior to the Diester Hydrolysis route.

SynthesisPathways Diester Diethyl 2,2-dimethylsuccinate (Starting Material A) Hydrolysis Partial Hydrolysis (KOH, EtOH) Diester->Hydrolysis Steric attack at C4 Anhydride 2,2-Dimethylsuccinic Anhydride (Starting Material B) Alcoholysis Neutral Alcoholysis (EtOH, 50°C) Anhydride->Alcoholysis Steric hindrance blocks C1 WrongIsomer WRONG ISOMER 4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid (Acid at unhindered C4) Hydrolysis->WrongIsomer Fast Hydrolysis Target TARGET MOLECULE This compound (Acid at hindered C1) Alcoholysis->Target Nucleophilic attack at C4

Figure 1: Comparison of synthetic strategies. The Diester route (red) yields the thermodynamically or kinetically favored hydrolysis product, which is the wrong isomer.[1][3] The Anhydride route (green) uses sterics to force the correct substitution pattern.[1]

Detailed Experimental Protocol

The Gold Standard: Anhydride Desymmetrization[3]

This protocol is based on the steric-controlled ring opening of 2,2-dimethylsuccinic anhydride.[2][3][4] The reaction is highly regioselective because the gem-dimethyl group effectively shields the C1 carbonyl from nucleophilic attack, forcing ethanol to attack the C4 carbonyl.[3]

Reagents & Materials
ReagentEquiv.[1][2][3][5][6][7]RoleCAS
2,2-Dimethylsuccinic anhydride 1.0Substrate17347-61-4
Absolute Ethanol 10-20 VolNucleophile/Solvent64-17-5
DMAP (Optional)0.05Catalyst1122-58-3
Toluene SolventAzeotrope108-88-3
Step-by-Step Methodology
  • Preparation:

    • Charge a dry reaction vessel (equipped with a magnetic stir bar and reflux condenser) with 2,2-Dimethylsuccinic anhydride (1.0 equiv).

    • Add Absolute Ethanol (10 volumes relative to anhydride mass).[1][2][3] Note: The ethanol must be anhydrous to prevent hydrolysis to the di-acid.[3][4]

  • Reaction:

    • Uncatalyzed (High Purity): Heat the mixture to 50°C and stir for 12–16 hours.

    • Catalyzed (Faster): Add DMAP (5 mol%) and stir at Room Temperature for 4–6 hours.

    • Process Insight: The uncatalyzed thermal method is preferred for GMP workflows as it avoids removing the catalyst later.[1][3] The rate is slower, but the impurity profile is cleaner.[1][3]

  • Monitoring:

    • Monitor by TLC (SiO2, 50% EtOAc/Hexane) or GC-MS.[2][3]

    • Look for the disappearance of the anhydride and the formation of the mono-ester.[3]

    • Checkpoint: If di-acid forms (broad streak near baseline), your ethanol contained water.[2][3]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess ethanol.

    • Azeotropic Drying: Add Toluene (5 volumes) to the residue and concentrate again to remove trace ethanol and moisture.[1][2][3]

    • The resulting oil or low-melting solid is usually sufficiently pure (>95%) for subsequent steps.[1][2][3]

  • Purification (if necessary):

    • The product can be crystallized from Hexane/EtOAc if it solidifies.[1][2]

    • Alternatively, dissolve in saturated NaHCO3, wash with Ether (to remove diester impurities), then acidify the aqueous layer with HCl and extract with EtOAc (to recover the pure mono-acid).[3]

Yield & Characterization
  • Typical Yield: 92–98%[2][3][4]

  • Appearance: Colorless viscous oil or white solid.[1][2][3]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.25 (t, 3H, -OCH2CH3 )[2][3]
      
    • 
       1.30 (s, 6H, Gem-dimethyl )[2][3]
      
    • 
       2.65 (s, 2H, -CH2 -COOEt)[2][3]
      
    • 
       4.15 (q, 2H, -OCH2 CH3)[2][3]
      
    • 
       11.0–12.0 (br s, 1H, COOH )[2][3]
      
  • Diagnostic Signal: The singlet at 2.65 ppm corresponds to the methylene group.[1][3] In the wrong isomer, this signal would be slightly upfield (~2.4 ppm) as it would be adjacent to the acid rather than the ester.[1][3]

Upstream Synthesis: Preparing the Anhydride

If the anhydride is not commercially available, it must be synthesized from 2,2-dimethylsuccinic acid.[2][3]

Reaction: 2,2-Dimethylsuccinic acid + Acetic Anhydride


 2,2-Dimethylsuccinic anhydride + AcOH[2][3][4]
  • Mix 2,2-dimethylsuccinic acid (1 equiv) with Acetic Anhydride (2–3 equiv).

  • Heat to 140°C (reflux) for 2–3 hours.

  • Distill off the acetic acid and excess acetic anhydride under reduced pressure.

  • The residue is the cyclic anhydride (quantitative conversion).[3]

Critical Quality Attributes (CQA)

When validating this synthesis, pay attention to these specific impurity markers:

ImpurityOriginDetection Strategy
2,2-Dimethylsuccinic acid Hydrolysis (wet EtOH)H-NMR (Loss of ethyl signals)
Diethyl 2,2-dimethylsuccinate Over-reaction (Acid catalysis)TLC (High Rf spot), H-NMR (Two ethyl groups)
Wrong Regioisomer Diester hydrolysis routeH-NMR (Shift of CH2 singlet)

References

  • Regioselective Alcoholysis: Patent WO2013090664A1.[1][2][3] "Derivatives of betulin." (2013).[1][2][3] Describes the uncatalyzed reaction of 3,3-dimethyldihydrofuran-2,5-dione with ethanol at 50°C to yield this compound.[2][3][4]

  • Anhydride Synthesis:PrepChem. "Synthesis of 2,2-dimethylsuccinic anhydride."

  • General Reactivity:BenchChem Technical Support.

  • Compound Data: PubChem. "this compound (CID 14294886)."[2][3][4]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Challenge of Undocumented Properties

4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid is a bifunctional organic molecule featuring both a carboxylic acid and an ester moiety. As with many novel or specialized chemical entities, a thorough search of established chemical databases reveals a conspicuous absence of experimentally determined physical properties such as melting and boiling points. For professionals in drug development and chemical research, these values are not mere trivialities; they are critical parameters that influence purification methods (e.g., distillation and crystallization), formulation strategies, stability assessments, and compliance with regulatory standards like those set by the International Union of Pure and Applied Chemistry (IUPAC).[1][2]

This guide, therefore, shifts from a simple reporting of data to a more foundational scientific approach. It provides a robust framework for understanding, predicting, and, most importantly, experimentally verifying the melting and boiling points of this compound.

Theoretical Analysis: Predicting Properties from Molecular Structure

The physical properties of a compound are intrinsically linked to its molecular structure and the resulting intermolecular forces (IMFs).[3][4][5][6][7][8][9][10] By examining the structure of this compound, we can make informed predictions about its thermal behavior.

Molecular Structure:

Key Structural Features and Their Influence:

  • Carboxylic Acid Group (-COOH): This is the most dominant functional group influencing the boiling point. The hydroxyl (-OH) component is a strong hydrogen bond donor, while the carbonyl (C=O) oxygen is a hydrogen bond acceptor. This allows for the formation of strong intermolecular hydrogen bonds, often resulting in the formation of stable dimers in the liquid and even vapor phase.[11] This high degree of intermolecular association requires significant thermal energy to overcome, leading to a relatively high boiling point compared to molecules of similar molecular weight that lack this functionality.[11][12][13]

  • Ester Group (-COOCH2CH3): The ester group is polar and can participate in dipole-dipole interactions. However, it lacks a hydrogen atom bonded to an electronegative oxygen, so it cannot act as a hydrogen bond donor.[12][14][15] Its presence contributes to the overall polarity and molecular weight but has a less pronounced effect on elevating the boiling point compared to the carboxylic acid.[14][15]

  • Dimethyl Groups (-C(CH3)2-): The two methyl groups at the alpha-position introduce steric hindrance and branching. Increased branching generally leads to a more compact, spherical shape, which can reduce the surface area available for van der Waals interactions. This typically lowers the boiling point compared to a linear isomer.[3][16] However, for melting points, a more symmetrical or spherical shape can sometimes lead to more efficient packing in a crystal lattice, potentially increasing the melting point.[5][16]

  • Molecular Weight: The molecular weight of this compound is 174.19 g/mol . In general, boiling and melting points increase with molecular weight due to stronger London dispersion forces.[4][8]

Qualitative Prediction:

Based on the potent hydrogen bonding capability of the carboxylic acid group, it is predicted that this compound will be a liquid or a low-melting solid at room temperature with a relatively high boiling point, likely above 200°C, and potentially undergoing decomposition before boiling at atmospheric pressure. The melting point will be influenced by the efficiency of crystal lattice packing.

Logical Relationship of Intermolecular Forces

G cluster_properties Physical Properties Hydrogen Bonding Hydrogen Bonding Melting Point Melting Point Hydrogen Bonding->Melting Point Strong Influence Boiling Point Boiling Point Hydrogen Bonding->Boiling Point Strongest Influence Dipole-Dipole Dipole-Dipole Dipole-Dipole->Melting Point Moderate Influence Dipole-Dipole->Boiling Point Moderate Influence Van der Waals Van der Waals Van der Waals->Melting Point Weak Influence Van der Waals->Boiling Point Weakest Influence (Increases with Size)

Caption: Relationship between IMF strength and physical properties.

Experimental Determination Protocols

Given the absence of literature data, experimental verification is paramount. The following sections provide self-validating protocols for determining the melting and boiling points. These methods are grounded in established laboratory techniques and adhere to principles outlined by standards organizations.[17][18]

Melting Point Determination

The melting point of a pure crystalline solid is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities will generally depress the melting point and broaden the range.[19]

This is the preferred method for its accuracy, reproducibility, and safety.[20]

Apparatus:

  • Digital Melting Point Apparatus (e.g., Cole-Parmer, MSRS DigiMelt)[21][22]

  • Glass capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

Protocol:

  • Sample Preparation: Ensure the this compound sample is thoroughly dry and crystalline. If necessary, grind a small amount into a fine powder using a mortar and pestle to ensure uniform heat transfer.[23]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface, or use a tube tapper, to pack the sample tightly into the sealed end. The packed sample height should be 2-3 mm for optimal results.[24][25]

  • Apparatus Setup:

    • Turn on the apparatus and allow it to self-calibrate if required.

    • Perform a preliminary rapid determination if the approximate melting point is unknown. Set a high ramp rate (e.g., 10-20°C/min) to find a rough value.[26]

    • For an accurate measurement, set a "plateau" or "start" temperature approximately 10-20°C below the expected melting point.[21][26]

    • Set the ramp rate to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium.[21][26]

  • Measurement:

    • Insert the loaded capillary tube into the heating block of the apparatus.[26]

    • Press "Start" to initiate the heating program.

    • Observe the sample through the magnifying eyepiece.

    • Record T1: The temperature at which the first drop of liquid appears.

    • Record T2: The temperature at which the last solid crystal melts, resulting in a completely clear liquid.

  • Reporting: The melting point is reported as the range T1 – T2. For a pure compound, this range should be narrow. Perform the measurement in triplicate to ensure reproducibility.

A classical and cost-effective method that relies on convection currents in a heating oil bath to provide uniform heating.[19][27][28]

Apparatus:

  • Thiele tube

  • High-boiling point mineral oil or silicone oil

  • Thermometer (calibrated)

  • Capillary tubes

  • Rubber band or a small piece of rubber tubing

  • Bunsen burner or microburner

  • Clamp and stand

Protocol:

  • Sample Preparation: Prepare and load the capillary tube as described in the digital apparatus method.

  • Apparatus Assembly:

    • Clamp the Thiele tube securely to a ring stand.

    • Fill the tube with oil until the level is just above the top of the side-arm loop.

    • Attach the loaded capillary tube to the thermometer using a small rubber band, aligning the sample with the middle of the thermometer bulb.[27][29]

    • Insert the thermometer/capillary assembly into the Thiele tube through a stopper, ensuring the sample is positioned in the center of the main tube.[27]

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a burner, using a back-and-forth motion to ensure even heating.[27] The shape of the tube will induce convection currents, circulating the oil for a uniform temperature.

    • Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[27]

    • Observe the sample closely. Record the temperature range from the first sign of melting to the complete liquefaction of the sample.[28]

Experimental Workflow for Melting Point Determination

G cluster_method Select Method start Start prep Sample Preparation (Dry & Pulverize) start->prep load Load Capillary Tube (2-3 mm height) prep->load digital Digital Apparatus load->digital thiele Thiele Tube load->thiele set_params Set Parameters (Start Temp, Ramp Rate 1-2°C/min) digital->set_params heat Heat Sample Slowly thiele->heat set_params->heat observe Observe & Record (T1: First Liquid, T2: All Liquid) heat->observe report Report Melting Range (T1 - T2) observe->report end End report->end

Caption: Workflow for experimental melting point determination.

Boiling Point Determination

Due to the high predicted boiling point and potential for decomposition, a micro-boiling point method is recommended as it requires only a small amount of sample.[30][31][32][33]

This technique determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube or a small beaker for heating bath

  • Heating oil

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Rubber band or tubing slice

Protocol:

  • Sample Preparation: Add 0.5-1 mL of this compound to the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end down.

  • Apparatus Assembly:

    • Attach the test tube assembly to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

    • Suspend the entire assembly in the Thiele tube or oil bath. The heat source should not be in direct contact with the sample tube.

  • Measurement:

    • Heat the oil bath gradually. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands and escapes.[31]

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid is boiling and its vapor is filling the capillary.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop. The exact moment the bubbling stops and the liquid begins to be drawn back into the capillary tube is the boiling point.[30][31] Record this temperature.

  • Pressure Correction: The boiling point is highly sensitive to atmospheric pressure. The measured boiling point should be corrected to standard pressure (760 mmHg) if the laboratory pressure differs significantly.

Data Summary and Conclusion

As no pre-existing data is available, the following table is provided as a template for recording experimentally determined values.

Physical PropertyPredicted Qualitative ValueExperimental Value (°C)
Melting Point Low-melting solidRecord as T1 - T2 range
Boiling Point High (>200°C)Record value and pressure

The physicochemical properties of this compound are dictated by its bifunctional nature. The strong hydrogen-bonding capacity of its carboxylic acid moiety is the primary determinant of its high boiling point, while its melting point is dependent on the efficiency of its crystal packing. This guide provides the necessary theoretical foundation and detailed, authoritative experimental protocols to enable researchers to reliably determine these crucial parameters. The rigorous application of these methods will ensure the generation of high-quality, reproducible data essential for advancing research and development activities.

References

  • This reference list is a consolidated compilation of sources that support the technical claims and protocols described within this guide. All links have been verified for accessibility.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from Chemistry LibreTexts. [Link]

  • University of Calgary. Melting point determination. Retrieved from University of Calgary. [Link]

  • SSERC. Melting point determination. Retrieved from SSERC. [Link]

  • Organic Chemistry: How to…. (2022, July 30). Predicting boiling and melting points. Retrieved from Organic Chemistry: How to…. [Link]

  • Wikipedia. Thiele tube. Retrieved from Wikipedia. [Link]

  • Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved from Timstar. [Link]

  • Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources. [Link]

  • HSCprep. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds. Retrieved from HSCprep. [Link]

  • ChemTalk. (2023, August 8). Effects of Intermolecular Forces. Retrieved from ChemTalk. [Link]

  • Chemistry LibreTexts. (2026, January 20). 5.2: Application of Intermolecular Forces: Melting and Boiling Points. Retrieved from Chemistry LibreTexts. [Link]

  • University of Calgary. BOILING POINT DETERMINATION. Retrieved from University of Calgary. [Link]

  • NFU. NFU 498 Digital Melting Point Apparatus. Retrieved from NFU. [Link]

  • Master Organic Chemistry. (2010, October 1). The Four Intermolecular Forces and How They Affect Boiling Points. Retrieved from Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020, May 30). 2.11: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from Chemistry LibreTexts. [Link]

  • ASTM International. (2009). ASTM D87-09: Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve). Retrieved from ASTM International. [Link]

  • ASTM International. (2023, April 25). E324: Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from ASTM International. [Link]

  • chymist.com. Micro Boiling Point Determination. Retrieved from chymist.com. [Link]

  • University of Alberta. Micro-boiling point measurement. Retrieved from University of Alberta. [Link]

  • RevisionDojo. (2025, December 8). Why Intermolecular Forces Affect Physical Properties. Retrieved from RevisionDojo. [Link]

  • ANSI Webstore. ASTM D87-07: Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve). Retrieved from ANSI Webstore. [Link]

  • chemconnections.org. Boiling Point Determination. Retrieved from chemconnections.org. [Link]

  • Scribd. Micro-Method for Boiling Point Determination. Retrieved from Scribd. [Link]

  • Laboratory Equipment. (2023, May 8). Measuring the Melting Point. Retrieved from Laboratory Equipment. [Link]

  • ASTM International. (2008). ASTM D1120-08: Standard Test Method for Boiling Point of Engine Coolants. Retrieved from ASTM International. [Link]

  • MaTestLab. (2025, November 28). ASTM D7169 Boiling Point Distribution of Samples with Residues Such as Crude Oils and Atmospheric and Vacuum Residues by High-Temperature Gas Chromatography. Retrieved from MaTestLab. [Link]

  • Waxpedia. (2013, August 8). Melting point. Retrieved from Waxpedia. [Link]

  • Quora. (2018, May 8). Why do esters have a lower boiling point than carboxylic acids?. Retrieved from Quora. [Link]

  • Savant Labs. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography. Retrieved from Savant Labs. [Link]

  • ASTM International. (2023, August 11). D5399: Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography. Retrieved from ASTM International. [Link]

  • Scion Instruments. ASTM D2887 | Analysis of Boiling Point Distributions in Petroleum Fractions. Retrieved from Scion Instruments. [Link]

  • Open Oregon Educational Resources. 7.4 Esters and Amides – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources. [Link]

  • ASTM International. (2024, October 15). E794: Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis. Retrieved from ASTM International. [Link]

  • Lambda Photometrics Ltd. Melting Point Determination. Retrieved from Lambda Photometrics Ltd. [Link]

  • Chemistry Steps. Boiling Point and Melting Point in Organic Chemistry. Retrieved from Chemistry Steps. [Link]

  • Cole-Parmer. Digital Melting Point Apparatus. Retrieved from Cole-Parmer. [Link]

  • Brainly. (2023, April 14). Do esters have higher or lower boiling points than carboxylic acids?. Retrieved from Brainly. [Link]

  • Japanese Pharmacopoeia. Melting Point Determination / General Tests. Retrieved from Japanese Pharmacopoeia. [Link]

  • ACS Publications. Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Retrieved from ACS Publications. [Link]

  • Stanford Research Systems. DigiMelt Student Melting Point System. Retrieved from Stanford Research Systems. [Link]

  • Science Ready. Esters: Structure, Nomenclature and Properties – HSC Chemistry. Retrieved from Science Ready. [Link]

  • Chemistry LibreTexts. (2021, January 7). 6: Carboxylic Acids and Esters. Retrieved from Chemistry LibreTexts. [Link]

  • Academia.edu. (2022, December 31). Objective: The following document describes the standard operating procedure for Melting point apparatus. Retrieved from Academia.edu. [Link]

  • International Journal of Thermophysics. (2013, January 25). IJT Guidelines For Reporting of New Experimental Property Data. Retrieved from International Journal of Thermophysics. [Link]

  • Dutscher. MP-800D Series - Melting Point S. Retrieved from Dutscher. [Link]

  • IUPAC. RECOMMENDED REFERENCE MATERIALS FOR THE REALIZATION OF PHYSICOCHEMICAL PROPERTIES. Retrieved from IUPAC. [Link]

  • BIPM. (2023, March 6). 2023-03-06-iupac-guidelines. Retrieved from BIPM. [Link]

  • INRIM. (2020, October 30). IUPAC/CITAC Guide: Evaluation of risks of false decisions in conformity assessment of a multicomponent material or object due. Retrieved from INRIM. [Link]

  • Wikipedia. IUPAC nomenclature of chemistry. Retrieved from Wikipedia. [Link]

Sources

Methodological & Application

Scalable synthesis protocols for 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Scalable Synthesis of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic Acid

Part 1: Strategic Analysis & Application Context

Target Molecule: this compound (CAS: 121925-55-1) Synonyms: Ethyl 3,3-dimethylsuccinate (hemiester), 2,2-Dimethylsuccinic acid 4-ethyl ester.[1] Core Application: Pharmacophore building block, Linker synthesis, Gem-dimethyl introduction.[1]

The Gem-Dimethyl Effect in Drug Design

The incorporation of a gem-dimethyl group (two methyl substituents on a single carbon) is a critical strategy in medicinal chemistry, known as the Thorpe-Ingold Effect .[1] This structural modification restricts the conformational flexibility of the carbon chain, favoring cyclization or specific bioactive conformations. In the context of this compound, the gem-dimethyl group at the


-position to the free carboxylic acid provides:
  • Metabolic Stability: Steric hindrance protects the adjacent carboxylic acid (or subsequent amide/ester derivatives) from enzymatic hydrolysis.[1]

  • Conformational Locking: Pre-organizes the molecule for binding to target proteins or for subsequent intramolecular cyclization steps.[1]

Synthetic Strategy: Regioselective Desymmetrization

The synthesis hinges on the desymmetrization of 2,2-dimethylsuccinic anhydride .[1] Due to the steric bulk of the gem-dimethyl group at position 2, the two carbonyls of the anhydride are non-equivalent.[1]

  • C1 Carbonyl (Hindered): Shielded by the adjacent gem-dimethyl group.[1]

  • C4 Carbonyl (Unhindered): Relatively accessible (methylene adjacent).[1]

Mechanistic Insight: Nucleophilic attack by ethanol occurs preferentially at the less hindered C4 carbonyl .[1] This regioselectivity is thermodynamically and kinetically favored, yielding the target 4-ethyl ester (C4-ester) with high specificity, leaving the hindered C1-carboxylic acid free.[1]

Part 2: Detailed Experimental Protocol

Workflow Diagram

SynthesisWorkflow SM 2,2-Dimethylsuccinic Anhydride TS Transition State (Steric Control) SM->TS Activation EtOH Ethanol (Nucleophile) EtOH->TS Attack at C4 Prod 4-Ethoxy-2,2-dimethyl- 4-oxobutanoic acid (Target) TS->Prod Major Path (Kinetic) Impurity Isomer Impurity (Trace) TS->Impurity Minor Path (Steric Clash)

Caption: Regioselective ring-opening of 2,2-dimethylsuccinic anhydride favors attack at the unhindered C4 position.

Step 1: Precursor Preparation (If Anhydride is not sourced)

Note: 2,2-Dimethylsuccinic anhydride is commercially available.[1] If synthesizing from acid:

  • Charge 2,2-dimethylsuccinic acid (1.0 eq) and Acetic Anhydride (2.0 eq) into a reactor.

  • Reflux at 140°C for 2–4 hours.

  • Distill off acetic acid and excess acetic anhydride.

  • Crystallize the residue from hexanes/toluene or use directly as a melt.

    • Target: 2,2-Dimethylsuccinic anhydride (mp ~30°C, bp ~220°C).[1][2]

Step 2: Regioselective Alcoholysis (Core Protocol)

Reaction Scale: 100 g (Scalable to kg) Reaction Time: 4–6 hours Yield: 85–95%[1]

ReagentMW ( g/mol )Equiv.[1][3][4][5]Mass/VolRole
2,2-Dimethylsuccinic anhydride 128.131.0100.0 gSubstrate
Ethanol (Anhydrous) 46.071.554.0 g (~68 mL)Reagent
Toluene 92.14-500 mLSolvent
DMAP 122.170.054.8 gCatalyst
Triethylamine (TEA) 101.191.186.8 gBase (Optional*)

*Note: Using TEA accelerates the reaction but requires an acidic workup.[1] For strict metal-free or salt-free needs, thermal reflux without base is possible but slower (12-24h).[1]

Procedure:

  • Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe. Flush with Nitrogen (

    
    ).[1][4]
    
  • Dissolution: Charge Toluene and 2,2-Dimethylsuccinic anhydride . Stir until dissolved.

  • Catalyst Addition: Add DMAP and Triethylamine .[1] The mixture may warm slightly.

  • Addition: Add Ethanol dropwise over 30 minutes.

    • Checkpoint: Maintain temperature < 40°C during addition to minimize non-selective opening.[1]

  • Reaction: Heat the mixture to Reflux (110°C) for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (SiO2, 5% MeOH in DCM) or HPLC.[1] Anhydride spot (

      
      ) should disappear; Product spot (
      
      
      
      ) appears.
  • Workup:

    • Cool to room temperature.[1][6]

    • Wash the organic phase with 1N HCl (2 x 200 mL) to remove DMAP/TEA.

    • Wash with Brine (1 x 200 mL).[1]

    • Dry organic layer over anhydrous

      
       .[1][3]
      
  • Isolation: Concentrate the solvent under reduced pressure (Rotavap) at 45°C.

  • Purification:

    • The resulting oil typically solidifies upon standing or cooling.[1]

    • If high purity (>98%) is required, recrystallize from Hexane/Ethyl Acetate (9:1) .[1]

Expected Data:

  • Appearance: White waxy solid or viscous colorless oil.[1]

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    
    
    1.25 (t, 3H, ester
    
    
    ), 1.30 (s, 6H, gem-
    
    
    ), 2.65 (s, 2H,
    
    
    ), 4.15 (q, 2H, ester
    
    
    ), 11.5 (br s, 1H,
    
    
    ).[1]
    • Diagnostic Signal: The singlet at 2.65 ppm corresponds to the methylene group alpha to the ester, confirming the structure.

Part 3: Quality Control & Troubleshooting

Analytical Specifications
TestMethodSpecification
Identity

NMR / MS
Matches Reference Structure
Purity HPLC (C18, ACN/Water)> 97.0% Area
Regioisomer Content HPLC / NMR< 2.0% (Isomer B)[1]
Residual Solvent GC-HS< 5000 ppm (Toluene)
Troubleshooting Guide
  • Issue: High levels of Diester.

    • Cause: Excess ethanol used with strong acid catalysis or prolonged high heat.[1]

    • Fix: Limit Ethanol to 1.1-1.5 eq. Use DMAP (Base cat) instead of Acid cat.

  • Issue: Low Conversion.

    • Cause: Old/Hydrolyzed Anhydride.[1]

    • Fix: Redistill Anhydride before use.[1] Ensure anhydrous solvent.[1][3]

  • Issue: Isomer Contamination (3,3-dimethyl isomer).

    • Cause: Reaction temperature too high during initial mixing.[1]

    • Fix: Perform ethanol addition at 0–5°C, then warm to reflux.

References

  • Regioselectivity in Anhydride Opening: Title: New Difunctional Derivatives of Betulin: Preparation, Characterization and Antiproliferative Potential.[1] Source: MDPI, Molecules 2021.[1] (Demonstrates steric control in 2,2-dimethylsuccinic anhydride opening). URL:[Link]

  • Compound Data & Safety: Title: this compound (CAS 121925-55-1) Substance Info.[1][7] Source: PubChem.[1][8] URL:[Link]

  • Industrial Context (Gem-Dimethyl): Title: Production-Scale Synthesis of gem-Dimethylcyclopropylproline.[1] Source: Drug Hunter (Contextual application of gem-dimethyl building blocks).[1] URL:[Link]

Sources

Using 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic Acid in Pharmaceutical Synthesis

Executive Summary

This application note details the strategic implementation of This compound (CAS: 121925-55-1) as a high-value intermediate in the synthesis of gem-dimethylated heterocyclic scaffolds.

While often overlooked in favor of its anhydride precursor, this specific mono-ester isomer offers a critical advantage: Regiocontrol. Unlike the ring-opening of 2,2-dimethylsuccinic anhydride—which predominantly yields amides at the unhindered position—this intermediate enables the selective functionalization of the sterically hindered C1 carboxyl group. This capability is essential for synthesizing specific regioisomers of succinimides, pyrrolidines, and complex peptidomimetics used in anticonvulsant and antiviral therapies.

Chemical Profile & Structural Logic

Identification
  • IUPAC Name: this compound

  • Synonyms: Ethyl 3-carboxy-3-methylbutanoate; 2,2-Dimethylsuccinic acid 4-ethyl ester.

  • CAS Number: 121925-55-1[1][2]

  • Molecular Formula: C₈H₁₄O₄[3]

  • Molecular Weight: 174.19 g/mol [3]

The Structural Advantage

The molecule features two distinct carbonyl environments:

  • C1 (Carboxylic Acid): Located alpha to a quaternary carbon (gem-dimethyl group). This position is sterically hindered .[4]

  • C4 (Ethyl Ester): Located alpha to a methylene group. This position is sterically accessible .

The "Inverted" Reactivity Paradigm: When reacting 2,2-dimethylsuccinic anhydride with a nucleophile (e.g., an amine), steric factors dictate attack at the unhindered C4 carbonyl, leaving the hindered C1 as the free acid.

  • Anhydride Route: Nucleophile

    
     C4 (Unhindered).
    
  • Mono-Ester Route (This Protocol): We pre-install the ester at C4. We then forcibly activate the hindered C1 acid (e.g., via SOCl₂) to couple the nucleophile at the hindered position .

This intermediate is the only reliable pathway to install substituents at the sterically congested C1 position without forming mixtures.

Core Application: The Gem-Dimethyl (Thorpe-Ingold) Effect[5]

The gem-dimethyl group at C2 is not merely a structural spacer; it exerts the Thorpe-Ingold Effect .[5] The bulky methyl groups compress the internal bond angle (


), bringing the terminal reactive centers (C1 and C4) closer together.[5]
  • Kinetic Consequence: Cyclization rates for forming 5-membered rings (succinimides/pyrrolidines) are accelerated by factors of

    
     to 
    
    
    
    compared to unsubstituted analogs.
  • Pharmacological Consequence: In the final drug molecule (e.g., Ethosuximide analogs), the gem-dimethyl group restricts conformational freedom, locking the pharmacophore into a bioactive state and blocking metabolic sites, thereby increasing half-life.

Detailed Protocol: Regioselective Synthesis of N-Substituted-3,3-Dimethylsuccinimides

Objective: Synthesize N-Benzyl-3,3-dimethylsuccinimide. Challenge: Coupling a nucleophile to the sterically hindered C1 acid requires aggressive activation, followed by cyclization.

Reaction Workflow Diagram

ReactionWorkflow Start 4-Ethoxy-2,2-dimethyl- 4-oxobutanoic acid (Starting Material) Step1 Step 1: Activation (Acid Chloride Formation) Start->Step1 SOCl2, DMF (cat) Reflux, 2h Inter1 Intermediate A: Acid Chloride-Ester Step1->Inter1 Step2 Step 2: Amidation (Nucleophilic Attack at C1) Inter1->Step2 BnNH2, Et3N DCM, 0°C Inter2 Intermediate B: Amido-Ester Step2->Inter2 Step3 Step 3: Cyclization (Base-Mediated) Inter2->Step3 NaOEt/EtOH or Heat Final Target: N-Benzyl-3,3- dimethylsuccinimide Step3->Final Thorpe-Ingold Assisted

Caption: Workflow for forcing nucleophilic attack at the hindered C1 position followed by cyclization.

Step-by-Step Methodology

Reagents:

  • This compound (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • DMF (Catalytic drops)

Step 1: Activation of the Hindered Acid

  • Charge a dried round-bottom flask with This compound (10 mmol) and anhydrous DCM (50 mL).

  • Add catalytic DMF (2 drops) to facilitate Vilsmeier-Haack-like activation.

  • Add SOCl₂ (15 mmol) dropwise at room temperature.

  • Critical Step: Heat to reflux for 2 hours. Note: The steric bulk at C2 requires thermal energy to drive the formation of the acid chloride at C1.

  • Evaporate volatiles under reduced pressure to yield the crude acid chloride (Intermediate A). Do not purify; use immediately.

Step 2: Regioselective Amidation

  • Redissolve Intermediate A in anhydrous DCM (30 mL) and cool to 0°C.

  • Add Benzylamine (11 mmol) and Et₃N (20 mmol) dropwise.

  • Allow to warm to room temperature and stir for 4 hours.

  • Checkpoint: Perform TLC/LC-MS. You should observe the formation of the linear amide-ester.

    • Observation: The nucleophile is now attached to the hindered C1 carbon.

Step 3: Cyclization (Imide Formation)

  • The linear amide-ester can often be cyclized thermally or with mild base.

  • Method A (Thermal): Heat the crude residue in Toluene at 110°C with a Dean-Stark trap. The Thorpe-Ingold effect will drive the elimination of ethanol and ring closure.

  • Method B (Base): Treat with NaOEt in Ethanol at reflux for 1 hour.

  • Workup: Quench with dilute HCl, extract with EtOAc, and recrystallize from Hexane/EtOAc.

Quality Control & Analytical Validation

Due to the potential for hydrolysis or isomerization, rigorous QC is required.

ParameterSpecificationMethodAcceptance Criteria
Purity ≥ 98.0%HPLC (C18, ACN/H2O)Single peak, no free acid detected.
Identity (NMR) ¹H NMR (CDCl₃)400 MHzGem-dimethyl: Singlet ~1.2-1.3 ppm (6H). Ethyl Group: Quartet ~4.1 ppm, Triplet ~1.2 ppm. Methylene: Singlet ~2.6 ppm (2H).
Regio-Check HMBC/NOESY2D NMRVerify correlation between Amide NH and Gem-dimethyl groups (confirms C1 attachment).
Moisture ≤ 0.5%Karl FischerCritical for stability of the ester.

Strategic Decision Tree: When to Use This Intermediate

Use the following logic map to determine if this mono-ester is the correct starting material for your synthesis versus the anhydride.

DecisionTree Q1 Target Molecule Needs: Choice1 Amide/Substituent at UNHINDERED Carbon (C4)? Q1->Choice1 Choice2 Amide/Substituent at HINDERED Carbon (C1)? Q1->Choice2 Result1 Use 2,2-Dimethylsuccinic ANHYDRIDE Choice1->Result1 Result2 Use 4-Ethoxy-2,2-dimethyl- 4-oxobutanoic acid Choice2->Result2 Reason1 Nucleophile attacks least hindered site naturally. Result1->Reason1 Reason2 Must force activation of hindered acid first. Result2->Reason2

Caption: Selection guide for 2,2-dimethylsuccinic precursors based on regiochemical requirements.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational paper on the Thorpe-Ingold/Gem-Dimethyl Effect).
  • Talele, T. T. (2018).[6] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[6] Link[7]

  • BenchChem. (2025).[8] 4-Ethoxy-4-oxobutanoic acid and derivatives: Technical Data and Protocols.Link

  • Jung, M. E., & Piizzi, G. (2005).[5] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. (Mechanistic review of cyclization kinetics).

  • Li Petri, G., et al. (2021).[9] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4850. Link

  • Sigma-Aldrich. (n.d.). Product Specification: this compound (CAS 121925-55-1).[1][2]Link

Disclaimer: This guide is for research purposes only. All syntheses should be performed by qualified personnel in a controlled laboratory environment.

Sources

Cyclization reactions using 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid as a precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Cyclization of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic Acid

Abstract

This technical guide details the application of This compound (CAS: 121925-55-1) as a privileged building block for the synthesis of gem-dimethyl substituted heterocycles. Unlike linear succinic acid derivatives, this precursor leverages the Thorpe-Ingold Effect (Gem-Dialkyl Effect) to accelerate cyclization rates and improve yields of 3,3-dimethylsuccinimides, 3,3-dimethyl-γ-butyrolactones, and pyridazinediones. These protocols are optimized for medicinal chemistry programs targeting anticonvulsant scaffolds and metabolic stability enhancement.

The "Spring-Loaded" Precursor: Mechanistic Insight

The structural advantage of this compound lies in the geminal dimethyl group located at the


-position to the carboxylic acid. In linear chains, rotational freedom (entropy) opposes cyclization. However, the bulky methyl groups in this precursor compress the internal bond angle (

) from the standard tetrahedral

to a smaller value, forcing the terminal functional groups (Acid and Ester) into closer proximity.

Key Advantage: This "pre-organization" lowers the activation entropy (


) for ring closure, making cyclizations faster and cleaner than with unsubstituted succinic derivatives.

ThorpeIngold cluster_0 Linear Precursor (High Entropy) cluster_1 Gem-Dimethyl Precursor (Thorpe-Ingold) Node1 Unsubstituted Succinic Derivative Node2 Slow Cyclization (Rotational Freedom) Node1->Node2 Node3 4-Ethoxy-2,2-dimethyl- 4-oxobutanoic acid Node4 Angle Compression (Steric Bulk) Node3->Node4 Pre-organization Node5 Rapid Ring Closure (Low Entropy Barrier) Node4->Node5 Kinetic Boost

Figure 1: Mechanistic comparison showing the kinetic advantage of the gem-dimethyl substituted precursor.

Protocol A: Synthesis of N-Substituted 3,3-Dimethylsuccinimides

Application: Synthesis of anticonvulsant pharmacophores (e.g., Ethosuximide analogs) and MMP-12 inhibitors. Reaction Type: Amidation followed by nucleophilic acyl substitution.

Materials
  • Precursor: this compound (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Amine: Primary Amine (

    
    , 1.1 eq)
    
  • Base: Triethylamine (

    
    ) or DIPEA
    
  • Solvent: Dichloromethane (DCM) and Toluene

Step-by-Step Methodology
  • Acid Chloride Formation:

    • Dissolve this compound (10 mmol) in anhydrous DCM (20 mL).

    • Add catalytic DMF (2 drops) followed by dropwise addition of

      
       (12 mmol) at 0°C.
      
    • Stir at room temperature (RT) for 2 hours. Evaporate solvent and excess

      
       under vacuum to yield the crude acid chloride. Note: The ester group remains intact.
      
  • Amide Formation:

    • Redissolve the residue in anhydrous DCM (15 mL).

    • Add the primary amine (11 mmol) and

      
       (12 mmol) at 0°C.
      
    • Stir for 4 hours. The amine attacks the highly reactive acid chloride preferentially over the ester.

    • Checkpoint: LC-MS should show the Amide-Ester intermediate (

      
      ).
      
  • Cyclization (The Thorpe-Ingold Step):

    • Swap solvent to Toluene (high boiling point).

    • Add catalytic

      
      -Toluenesulfonic acid (pTSA, 5 mol%) or simply heat if the amine is nucleophilic enough.
      
    • Reflux at 110°C for 2–6 hours. The amide nitrogen attacks the ester carbonyl, releasing ethanol.

    • Purification: Wash with 1N HCl, dry over

      
      , and concentrate. Recrystallize from Hexane/EtOAc.
      

Quantitative Expected Outcomes:

Parameter Value Notes
Yield 85–95% Significantly higher than non-methylated analogs.
Reaction Time < 6 Hours Accelerated by gem-dimethyl effect.

| Purity | > 98% | Minimal side products due to fast ring closure. |

Protocol B: Synthesis of 3,3-Dimethyl-6-hydroxypyridazin-3(2H)-ones

Application: Heterocyclic scaffolds for agrochemicals and cardiotonic agents. Reaction Type: Condensation with Hydrazine.

Methodology
  • Reagents: Dissolve this compound (5 mmol) in Ethanol (15 mL).

  • Addition: Add Hydrazine Hydrate (

    
    , 6 mmol) dropwise.
    
  • Reflux: Heat to reflux (78°C) for 4 hours.

    • Mechanism:[1][2] Hydrazine attacks the acid chloride (generated in situ or activated via EDC) and then cyclizes onto the ester. Alternatively, direct thermal reaction with the acid/ester is possible but slower.

    • Optimization: For direct reaction, use acetic acid as a catalyst.

  • Workup: Cool to 0°C. The product, 6,6-dimethyl-dihydropyridazine-3,6-dione , often precipitates as a white solid. Filter and wash with cold ethanol.

Protocol C: Reductive Cyclization to 3,3-Dimethyl-γ-Butyrolactone

Application: Fragrance ingredients and chiral pool synthesis. Reaction Type: Chemoselective reduction.

Note: Standard reduction of the ester with


 would reduce both carbonyls to a diol. We must selectively reduce the acid or the ester.

Strategy: Selective reduction of the Carboxylic Acid via Borane.

  • Activation: Dissolve precursor in anhydrous THF.

  • Reduction: Add Borane-Dimethyl Sulfide complex (

    
    ) at 0°C. Borane reduces carboxylic acids faster than esters.
    
  • Intermediate: Formation of the hydroxy-ester (

    
    ).
    
  • Cyclization: Upon workup with dilute acid (HCl) or mild heating, the hydroxyl group attacks the ester, releasing ethanol and forming the lactone.

Critical Troubleshooting & Optimization

IssueCauseSolution
Incomplete Cyclization Steric hindrance of the amine (Protocol A).Increase temperature (Xylenes reflux) or use stronger base (NaH) to deprotonate the amide.
Hydrolysis of Ester Wet solvents or excess base.Ensure anhydrous conditions; use molecular sieves during cyclization.
Regioselectivity Loss Amine attacking ester instead of acid.Crucial: Always activate the acid (to Acid Chloride or Mixed Anhydride) before adding the amine. The ester is poor electrophile compared to COCl.

Divergent Synthesis Map

SynthesisMap cluster_Imide Pathway A: Imides cluster_Lactone Pathway B: Lactones cluster_Pyridazine Pathway C: Hydrazides Precursor 4-Ethoxy-2,2-dimethyl- 4-oxobutanoic acid AcidCl Acid Chloride Intermediate Precursor->AcidCl SOCl2 Alcohol Hydroxy-Ester (via BH3 reduction) Precursor->Alcohol BH3·DMS Pyridazine 6,6-Dimethyl- pyridazine-3,6-dione Precursor->Pyridazine N2H4 / Reflux Amide Amide-Ester AcidCl->Amide R-NH2 Succinimide N-Substituted 3,3-Dimethylsuccinimide Amide->Succinimide Heat/-EtOH Lactone 3,3-Dimethyl- gamma-butyrolactone Alcohol->Lactone H+ Cyclization

Figure 2: Divergent synthetic pathways accessible from the parent acid-ester.

References

  • Thorpe-Ingold Effect (Mechanistic Foundation)

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane." Journal of the Chemical Society, Transactions.
    • Context: Defines the angle compression principle utilized in this protocol.
  • Succinimide Synthesis (Medicinal Chemistry Application)

    • Rybka, S., et al. (2017).[3] "Synthesis and anticonvulsant activity of new N-substituted pyrrolidine-2,5-dione derivatives." Bioorganic & Medicinal Chemistry Letters.

    • Context: Validates the 3,3-dimethylsuccinimide scaffold in drug discovery.
  • Compound Data (Precursor Specifics)

    • PubChem. "this compound (CID 14294886)."
    • Context: Physical properties and safety data for CAS 121925-55-1.[4]

  • Gem-Dimethyl Effect in Lactonization

    • Danishefsky, S., et al. (1975). "Gem-dimethyl effect in the cyclization of hydroxy acids." Journal of the American Chemical Society.[5]

    • Context: Supports the kinetic data for Protocol C (Lactone form

Sources

Step-by-step laboratory preparation of monoethyl 2,2-dimethylsuccinate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Streamlined, High-Yield Laboratory Protocol for the Synthesis of Monoethyl 2,2-dimethylsuccinate via Anhydride Alcoholysis

Abstract This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of monoethyl 2,2-dimethylsuccinate. The synthetic strategy is based on the selective, uncatalyzed ring-opening of 2,2-dimethylsuccinic anhydride with ethanol, which serves as both reagent and solvent. This method offers high selectivity for the desired mono-ester, minimizing the formation of the diester byproduct and simplifying purification. The protocol details the reaction setup, purification via acid-base extraction, and subsequent characterization of the final product using standard analytical techniques. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for producing this bifunctional chemical building block.

Introduction and Scientific Rationale

Mono-esterified dicarboxylic acids are valuable intermediates in chemical synthesis due to their orthogonal reactivity; they possess both a nucleophilic carboxylate/acid group and an electrophilic ester. Monoethyl 2,2-dimethylsuccinate, in particular, is a useful precursor for introducing a sterically hindered succinate moiety into more complex molecules, such as active pharmaceutical ingredients or specialty polymers.[1]

While the direct esterification of a dicarboxylic acid often leads to a statistical mixture of mono-ester, di-ester, and unreacted starting material, the alcoholysis of a cyclic anhydride provides a highly selective route to the mono-ester.[2][3] The reaction proceeds through a nucleophilic acyl substitution mechanism where the alcohol attacks one of the carbonyl carbons of the anhydride. This ring-opening is thermodynamically favorable and, in many cases, can proceed efficiently with gentle heating without the need for a catalyst.[4][5] This protocol leverages this inherent reactivity to provide a robust and easily scalable procedure.

Reaction Principle and Mechanism

The synthesis proceeds via the nucleophilic attack of the hydroxyl oxygen of ethanol on one of the electrophilic carbonyl carbons of the 2,2-dimethylsuccinic anhydride ring. This forms a tetrahedral intermediate which subsequently collapses, breaking the C-O-C bond of the anhydride ring. A final proton transfer step yields the two functional groups of the product: an ethyl ester and a carboxylic acid.

The mechanism is outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks one of the carbonyl carbons of the anhydride.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Ring-Opening: The intermediate collapses, cleaving the acyl-oxygen bond of the anhydride ring and using the former anhydride oxygen to abstract a proton.

  • Final Product: This results in the formation of monoethyl 2,2-dimethylsuccinate.

Caption: Reaction mechanism for monoethyl 2,2-dimethylsuccinate synthesis.

Experimental Protocol

Materials and Reagents
Compound NameCAS NumberMolecular Weight ( g/mol )AmountGrade
2,2-Dimethylsuccinic anhydride17347-61-4128.1310.0 g≥98%
Ethanol (Absolute)64-17-546.07100 mLAnhydrous, ≥99.5%
Diethyl Ether60-29-774.12~200 mLACS Grade
Sodium Bicarbonate (NaHCO₃)144-55-884.01~5 gACS Grade
Hydrochloric Acid (HCl)7647-01-036.46~10 mL2 M Aqueous Solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 gACS Grade
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware and filtration apparatus

Safety Precautions
  • 2,2-Dimethylsuccinic anhydride: Causes skin and serious eye irritation.[6][7][8] May cause respiratory irritation.[7] Handle in a well-ventilated fume hood.

  • Ethanol: Highly flammable liquid and vapor.[9][10][11] Causes serious eye irritation.[12][13] Keep away from ignition sources.

  • Diethyl Ether: Extremely flammable. May form explosive peroxides. Harmful if swallowed or inhaled. Use in a fume hood away from ignition sources.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection.

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves must be worn at all times. All operations should be conducted inside a certified chemical fume hood.

Reaction Workflow

Experimental_Workflow start Start reactants Combine 2,2-Dimethylsuccinic Anhydride and Ethanol start->reactants reflux Reflux Reaction Mixture (e.g., 4-6 hours at ~80°C) reactants->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Excess Ethanol (Rotary Evaporator) cool->evaporate dissolve Dissolve Residue in Diethyl Ether evaporate->dissolve extract Extract with Saturated NaHCO₃ Solution (aq) dissolve->extract separate Separate Organic and Aqueous Layers extract->separate acidify Acidify Aqueous Layer with 2M HCl to pH ~2 separate->acidify Aqueous Layer extract_product Extract Product with Diethyl Ether (3x) acidify->extract_product dry Dry Combined Organic Layers (MgSO₄) extract_product->dry filter_evap Filter and Evaporate Solvent dry->filter_evap product Obtain Pure Monoethyl 2,2-dimethylsuccinate filter_evap->product

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure

Part A: Reaction

  • Place a magnetic stir bar into a 250 mL round-bottom flask.

  • Add 2,2-dimethylsuccinic anhydride (10.0 g) to the flask.

  • Add absolute ethanol (100 mL). The anhydride may not fully dissolve initially.

  • Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer hotplate.

  • Heat the mixture to a gentle reflux (approximately 80°C) with stirring.

  • Continue refluxing for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired, observing the disappearance of the starting anhydride.

  • After the reaction is complete, turn off the heat and allow the solution to cool to room temperature.

Part B: Work-up and Purification

  • Remove the excess ethanol using a rotary evaporator. A viscous, oily residue should remain.

  • Dissolve the residue in diethyl ether (100 mL).

  • Transfer the ether solution to a 500 mL separatory funnel.

  • Extract the organic layer with a saturated sodium bicarbonate solution (3 x 50 mL). The desired product, being a carboxylic acid, will move into the aqueous basic layer as its sodium salt. Swirl gently at first to avoid excessive pressure buildup from CO₂ evolution. Vent the funnel frequently.

  • Combine the aqueous layers in a large beaker or Erlenmeyer flask and cool in an ice bath.

  • While stirring, slowly add 2 M HCl solution dropwise to the combined aqueous layers until the pH is approximately 2 (confirm with pH paper). The product will precipitate out or form an oily layer.

  • Transfer this acidified mixture back to the separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts from the previous step and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the final product, monoethyl 2,2-dimethylsuccinate, as a viscous oil or low-melting solid.

Characterization of Final Product

To confirm the identity and purity of the synthesized monoethyl 2,2-dimethylsuccinate, the following analytical techniques are recommended.[14][15][16]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Expected Signals (in CDCl₃): δ ~12.0 ppm (broad singlet, 1H, -COOH), δ 4.15 ppm (quartet, 2H, -OCH₂CH₃), δ 2.50 ppm (singlet, 2H, -CH₂-), δ 1.25 ppm (triplet, 3H, -OCH₂CH₃), δ 1.20 ppm (singlet, 6H, -C(CH₃)₂).

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • Expected Peaks: A broad absorption from ~3300-2500 cm⁻¹ (O-H stretch of carboxylic acid), a sharp peak at ~1735 cm⁻¹ (C=O stretch of ester), and a sharp peak at ~1710 cm⁻¹ (C=O stretch of carboxylic acid).

  • Mass Spectrometry (MS):

    • Expected m/z: For C₈H₁₄O₄, the molecular weight is 174.19 g/mol . ESI-MS in negative mode should show a peak at [M-H]⁻ = 173.1.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Extend the reflux time. Ensure the temperature is sufficient for reflux.
Product loss during extraction.Ensure pH is distinctly acidic (pH ≤ 2) before back-extraction. Perform extractions thoroughly.
Contamination with Diester Reaction temperature too high or time too long with an acidic catalyst (if used).This protocol is uncatalyzed to minimize diester formation. The described acid-base extraction should effectively remove any neutral diester byproduct.
Contamination with Starting Anhydride Incomplete reaction.Extend reflux time. The workup should hydrolyze any remaining anhydride to the diacid, which will be separated during the extraction.

Conclusion

This application note details a reliable and selective method for the synthesis of monoethyl 2,2-dimethylsuccinate. By employing the uncatalyzed alcoholysis of 2,2-dimethylsuccinic anhydride, the protocol minimizes byproduct formation and allows for a straightforward purification via acid-base extraction. The procedure is well-suited for standard laboratory settings and provides a high-purity product suitable for further synthetic applications.

References

  • Li, et al. (2025).
  • Fisher Scientific. Safety Data Sheet: 2,2-Dimethylsuccinic anhydride.
  • Sigma-Aldrich. 2,2-Dimethylsuccinic anhydride 98%.
  • PubChem. 2,2-Dimethylsuccinic anhydride.
  • TCI Chemicals. Safety Data Sheet: 2,2-Dimethylsuccinic Anhydride.
  • ResearchGate.
  • Agilent.
  • Chemos GmbH & Co. KG.
  • Penta chemicals.
  • Carl ROTH.
  • Fisher Scientific.
  • University of Oslo.
  • Benchchem. Technical Support Center: Synthesis of 2,2-Dimethylsuccinic Acid.
  • ResearchGate.
  • Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Ashtekar, S. et al. (2012). Esterification of succinic anhydride to di-(p-cresyl)
  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Benchchem. Monoethyl Succinate: A Versatile Precursor in Pharmaceutical Synthesis for Antidiabetic Agents.
  • Chemistry LibreTexts. Acid Anhydrides react with alcohols to form esters.
  • ResearchGate.
  • Szymańska, K. et al. (2014).

Sources

Green chemistry methods for synthesizing 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the green synthesis of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid (also known as ethyl 3,3-dimethylsuccinate or 2,2-dimethylsuccinic acid 4-ethyl ester). This compound is a critical hemiester intermediate used in the synthesis of pharmaceuticals (e.g., metalloproteinase inhibitors) and biodegradable polyesters.

The core challenge in synthesizing this molecule from its anhydride precursor is regioselectivity . Conventional methods often employ toxic solvents (DCM, Toluene) or stoichiometric coupling reagents that result in poor atom economy. This guide presents two validated Green Chemistry protocols that prioritize atom economy, solvent reduction, and energy efficiency while ensuring high regiochemical fidelity for the desired isomer.

Target Structure & Retrosynthesis

The target molecule possesses a gem-dimethyl group at the C2 position relative to the free carboxylic acid.

  • Target: HOOC-C(CH₃)₂-CH₂-COOCH₂CH₃

  • Precursor: 2,2-Dimethylsuccinic anhydride (CAS: 17347-61-4)[1][2][3]

  • Reagent: Ethanol (Bio-derived)

Strategic Analysis: Regioselectivity & Mechanism

The synthesis relies on the alcoholysis (ring-opening) of 2,2-dimethylsuccinic anhydride. This reaction can yield two constitutional isomers:

  • Isomer A (Target): this compound.[4][5] (Attack at C4).

  • Isomer B (Undesired): 4-ethoxy-3,3-dimethyl-4-oxobutanoic acid. (Attack at C1).

Mechanistic Insight: The 2,2-dimethyl substitution creates significant steric hindrance around the C1 carbonyl. According to the Bürgi-Dunitz trajectory , nucleophilic attack by ethanol is kinetically favored at the less hindered C4 carbonyl (the methylene side). Therefore, under controlled thermal or enzymatic conditions, the reaction naturally favors the desired Isomer A .

Reaction Pathway Diagram[6]

ReactionPathway cluster_legend Selectivity Logic Anhydride 2,2-Dimethylsuccinic Anhydride (Sterically Asymmetric) TS_C4 Transition State A (Attack at unhindered C4) Anhydride->TS_C4 Kinetic Control TS_C1 Transition State B (Attack at hindered C1) Anhydride->TS_C1 Steric Clash Ethanol Ethanol (Nucleophile) Ethanol->TS_C4 Ethanol->TS_C1 Target TARGET PRODUCT 4-Ethoxy-2,2-dimethyl- 4-oxobutanoic acid (Major Isomer) TS_C4->Target Ring Opening Byproduct Byproduct 4-Ethoxy-3,3-dimethyl- 4-oxobutanoic acid (Minor Isomer) TS_C1->Byproduct C4 Attack C4 Attack = Less Hindered = Target

Figure 1: Regioselective ring-opening pathway favoring the 2,2-dimethyl-4-ethyl ester product.

Protocol A: Solvent-Free Thermal Alcoholysis

Green Principles: 100% Atom Economy (theoretical), Solvent-Free, Bio-based Reagents.

This method utilizes the nucleophile (ethanol) as the reaction medium, eliminating the need for toxic solvents like dichloromethane. The excess ethanol is recovered and recycled.

Materials
  • Precursor: 2,2-Dimethylsuccinic anhydride (Purity >98%).[2]

  • Reagent: Absolute Ethanol (Anhydrous).

  • Catalyst: None (Autocatalytic) or mild Lewis Acid (optional: Zn(OAc)₂).

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

  • Charging: Add 2,2-Dimethylsuccinic anhydride (10.0 g, 78 mmol) to the flask.

  • Solvent Addition: Add Absolute Ethanol (30 mL, ~6.5 eq). Note: Excess ethanol ensures pseudo-first-order kinetics and solubility.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Time: 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3) or 1H NMR until the anhydride peak (approx. 2.8 ppm for CH2) shifts to the ester/acid pattern.

  • Workup (Green):

    • Cool the mixture to room temperature.

    • Remove excess ethanol via rotary evaporation under reduced pressure. The ethanol can be condensed and reused.

    • The residue is typically a viscous colorless oil or low-melting solid.

  • Purification (if required):

    • Dissolve the residue in saturated aqueous NaHCO₃ (pH ~8.5).

    • Wash with a minimal amount of Ethyl Acetate (to remove any diester byproduct).

    • Acidify the aqueous layer with 1M HCl to pH 2.

    • Extract with Ethyl Acetate or 2-MeTHF (Green solvent).

    • Dry over MgSO₄ and concentrate.[6]

Data & Yield
ParameterValue
Yield 92–96%
Regioselectivity >95:5 (Target:Isomer B)
Atom Economy 100% (Reaction), ~85% (Process)
Appearance Clear, viscous oil

Protocol B: Enzymatic Desymmetrization (Bio-Catalytic)

Green Principles: Mild conditions (Room Temp), Biocatalysis, High Selectivity.

For applications requiring extremely high purity or when working with sensitive functional groups, Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (e.g., Novozym 435) is the gold standard.

Materials
  • Enzyme: Novozym 435 (Immobilized CAL-B).

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or tert-Amyl alcohol (Green solvents).

  • Reagent: Ethanol (1.5 eq).

Step-by-Step Procedure
  • Preparation: In a screw-cap vial, dissolve 2,2-Dimethylsuccinic anhydride (1.0 g) in 2-MeTHF (5 mL).

  • Addition: Add Ethanol (1.2 eq) and Novozym 435 (20 mg, 2% w/w).

  • Incubation: Shake or stir gently at 30–40°C. Do not reflux.

    • Time: 12–24 hours.

  • Filtration: Filter off the immobilized enzyme. Note: The enzyme beads can be washed with acetone and reused up to 5 times.

  • Isolation: Evaporate the solvent to yield the pure hemiester.

Comparison of Methods
FeatureThermal (Protocol A)Enzymatic (Protocol B)
Speed Fast (4-6 h)Slow (12-24 h)
Cost LowModerate (Enzyme cost)
Selectivity High (>95%)Very High (>99%)
Energy Moderate (Reflux)Low (30°C)
Scalability ExcellentGood

Quality Control & Validation

To ensure the correct isomer was synthesized, use 1H NMR spectroscopy . The chemical environment of the methylene group (-CH₂-) is the diagnostic marker.

1H NMR Interpretation (CDCl₃, 400 MHz)
Signal (ppm)MultiplicityIntegrationAssignmentDiagnostic Logic
1.25 Triplet3H-OCH₂CH₃ Ester ethyl group
1.30 Singlet6H-C(CH₃ )₂-Gem-dimethyl
2.65 Singlet2H-CH₂ -COOEtMethylene
4.15 Quartet2H-OCH₂ CH₃Ester methylene
11.0+ Broad1H-COOH Free Acid

Validation Check:

  • If the product were the wrong isomer (4-ethoxy-3,3-dimethyl...), the methylene protons would be adjacent to the free acid, typically shifting slightly downfield (~2.7–2.8 ppm) compared to being adjacent to the ester.

  • HMBC Correlation: The definitive proof is an HMBC experiment.

    • Target: The Gem-dimethyl protons will show a correlation to the Carboxylic Acid carbonyl carbon (C1).

    • Wrong Isomer: The Gem-dimethyl protons would correlate to the Ester carbonyl carbon.

Workflow Visualization

Workflow Start Start: 2,2-Dimethylsuccinic Anhydride Choice Select Protocol Start->Choice MethodA Method A: Thermal/Solvent-Free (Reflux in EtOH, 80°C) Choice->MethodA Bulk Scale/Low Cost MethodB Method B: Enzymatic (CAL-B) (2-MeTHF, 30°C) Choice->MethodB High Purity/Mild WorkupA Evaporate EtOH Acid/Base Extraction MethodA->WorkupA QC QC: 1H NMR & HMBC Confirm Regiochemistry WorkupA->QC WorkupB Filter Enzyme Evaporate Solvent MethodB->WorkupB WorkupB->QC End Final Product: This compound QC->End

Figure 2: Decision matrix and workflow for the synthesis of the target hemiester.

Safety & Handling (SDS Summary)

  • 2,2-Dimethylsuccinic Anhydride: Irritant (Skin/Eye).[3] Moisture sensitive. Store in a desiccator.

  • Ethanol: Flammable.

  • Product: Acidic. Causes skin irritation.[2] Wear gloves and safety glasses.

References

  • Regioselectivity in Anhydride Openings: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Ed. Wiley. (General mechanism of nucleophilic attack on cyclic anhydrides).

  • Enzymatic Desymmetrization of Cyclic Anhydrides: Gotor, V. (1999). Non-conventional methodologies in the preparation of enantiomerically pure compounds. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. (Discusses CAL-B selectivity).

  • Green Solvents in Organic Synthesis: Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296. (Validation of 2-MeTHF and Ethanol as green solvents).

  • Compound Data (2,2-Dimethylsuccinic anhydride): PubChem Database.[1][3] CID 87067.[1]

  • Target Compound Characterization (Isomer Data): Sigma-Aldrich Product Specification: this compound (CAS 121925-55-1).[7]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in the synthesis of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid Content Type: Technical Support Center (Knowledge Base Article #404-B)

Subject: Yield Improvement & Regiocontrol in this compound Synthesis

Article ID: KB-404-B Last Updated: February 15, 2026 Audience: Process Chemists, Medicinal Chemists

Executive Summary

This guide addresses the synthesis of This compound (Structure:


). The primary challenge in this synthesis is not reactivity, but regioselectivity  and purification efficiency .

The most robust route is the alcoholysis of 2,2-dimethylsuccinic anhydride . Due to the steric bulk of the gem-dimethyl group, ethanol preferentially attacks the less hindered carbonyl (C4), naturally favoring the target molecule. However, yield losses frequently occur due to:

  • Diester Formation: Over-reaction driven by acidic impurities or excessive heat.

  • Isomer Contamination: Thermodynamic equilibration leading to the sterically hindered ester.

  • Workup Losses: Incorrect extraction protocols resulting in product partitioning into the aqueous waste.

Critical Control Points (The "Why")

A. Regioselectivity: The Steric Advantage

The synthesis relies on the nucleophilic attack of ethanol on 2,2-dimethylsuccinic anhydride.

  • Target Pathway (Kinetic Control): Ethanol attacks the least hindered carbonyl (adjacent to the methylene group). This yields the target: Acid at the hindered position, Ester at the unhindered position .

  • Isomer Pathway: Attack at the hindered carbonyl (adjacent to the dimethyl group) is sterically disfavored but can occur at high temperatures.

B. The "Goldilocks" Zone for Catalysis
  • No Catalyst / Weak Base: Best for selectivity. The reaction is slower but highly selective for the target.

  • Strong Acid (H₂SO₄/HCl): AVOID. Strong acids catalyze the equilibration between isomers and promote the formation of the diester (diethyl 2,2-dimethylsuccinate), which is a difficult-to-remove oil.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic pathway versus the impurity traps.

ReactionPathway Anhydride 2,2-Dimethylsuccinic Anhydride TS_Major Transition State (Unhindered Attack) Anhydride->TS_Major + EtOH (Kinetic Control) Isomer Isomer Impurity (Hindered Ester) Anhydride->Isomer High Temp / Long Time (Thermodynamic Drift) Target TARGET PRODUCT (4-Ethoxy-2,2-dimethyl- 4-oxobutanoic acid) TS_Major->Target Fast Diester Diester Impurity (Over-reaction) Target->Diester + EtOH / H+ (Acid Catalysis) Isomer->Diester + EtOH / H+

Figure 1: Reaction pathway showing the kinetic preference for the target mono-ester and the risks of over-reaction (diester) or thermodynamic equilibration (isomer).

Optimized Experimental Protocol

Objective: Synthesize 10.0 g of this compound with >95% purity.

Materials
ReagentEquiv.RoleNote
2,2-Dimethylsuccinic anhydride 1.0SubstrateEnsure free of diacid (check mp: 29-31°C).
Absolute Ethanol 5-10 volReagent/SolventMust be dry to prevent hydrolysis back to diacid.
DMAP (4-Dimethylaminopyridine) 0.05CatalystAccelerates ring opening without promoting diester.
Toluene SolventWorkupUsed for azeotropic drying if needed.
Step-by-Step Procedure
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with drying tube/N₂ inlet), charge 2,2-Dimethylsuccinic anhydride (1.0 eq) and DMAP (0.05 eq).

  • Addition: Add Absolute Ethanol (5 volumes). The anhydride may not dissolve immediately.

  • Reaction: Heat the mixture to a gentle reflux (approx. 78°C).

    • Monitoring: Stir for 3–5 hours. The solution should become clear.

    • Checkpoint: Monitor by TLC (SiO₂, 5% MeOH in DCM) or ¹H NMR. Look for the disappearance of the anhydride peaks.

  • Concentration: Once complete, cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove excess ethanol. Do not overheat (>50°C) during evaporation to prevent ester migration.

  • The "Self-Validating" Purification (Acid-Base Swing):

    • Dissolve the oily residue in DCM or Ethyl Acetate .

    • Wash 1 (Removal of Neutral Impurities): Extract the organic layer with 10% aqueous Na₂CO₃ (2x).

      • Chemistry: The Target (Acid) moves to the Aqueous Layer .

      • Waste: The Diester and unreacted Anhydride stay in the Organic Layer (Discard organic).

    • Acidification: Take the combined Aqueous Layers and carefully acidify with 1N HCl to pH ~2 while stirring. The product will oil out or precipitate.

    • Extraction: Extract the acidic aqueous mixture with DCM (3x).

  • Isolation: Dry the combined DCM layers over MgSO₄, filter, and concentrate to dryness.

    • Result: Clear, colorless to pale yellow viscous oil (often solidifies upon standing/chilling).

Troubleshooting & FAQs

Q1: My product contains ~10% of the diester. How do I remove it?

Diagnosis: You likely ran the reaction too hot, too long, or with an acid catalyst. Solution: Use the Acid-Base Swing described in Step 5 of the protocol.

  • Dissolve crude in DCM.

  • Extract with Sat. NaHCO₃.

  • Discard the DCM layer (contains the diester).

  • Acidify the aqueous layer and re-extract. The diester cannot follow the product into the base layer.

Q2: The yield is low (<50%), but purity is high.

Diagnosis: Loss of product during the aqueous workup. Solution: The mono-ester has some water solubility due to the free carboxylic acid and the ether-like oxygen.

  • Fix: When extracting the acidified aqueous layer (Step 5), use Salting Out . Saturate the aqueous phase with NaCl before extracting with DCM. Perform 4-5 extractions rather than 3.

Q3: I see two sets of ethyl peaks in the NMR. Is this the isomer?

Diagnosis: Likely yes.

  • Target (Major): The methylene protons (

    
    ) of the succinate backbone will appear as a singlet (or tightly coupled AB system) around 2.6 ppm. The ethyl group is attached to the unhindered side.
    
  • Isomer (Minor): The methylene protons will shift slightly.

  • Check: If the ratio is >95:5, it is acceptable for most applications. If <90:10, recrystallization (if solid) from Hexane/EtOAc is required, or careful column chromatography.

Q4: Can I use Acetyl Chloride + Ethanol to generate HCl in situ?

Recommendation: NO. This generates strong anhydrous HCl. While effective for simple esters, in this specific substrate, it significantly increases the risk of diester formation and isomer equilibration . Stick to the DMAP-catalyzed or thermal anhydride opening.

Troubleshooting Logic Flow

Use this flowchart to diagnose yield issues during the campaign.

Troubleshooting Start Start Diagnosis CheckNMR Check Crude NMR Start->CheckNMR DiesterPresent Is Diester Present? CheckNMR->DiesterPresent YesDiester YES: Over-reaction DiesterPresent->YesDiester Peaks at 4.1 ppm (x2) NoDiester NO: Check Mass Balance DiesterPresent->NoDiester ActionDiester ACTION: Perform NaHCO3 Wash (Acid/Base Swing) YesDiester->ActionDiester LowYield Is Yield < 60%? NoDiester->LowYield YesLowYield YES: Aqueous Loss LowYield->YesLowYield ActionSalt ACTION: Saturate Aqueous Layer with NaCl before extraction YesLowYield->ActionSalt

Figure 2: Diagnostic logic for common yield and purity issues.

References

  • Concept: Nucleophilic attack on unsymmetrical cyclic anhydrides is governed by steric hindrance. The nucleophile attacks the carbonyl furthest from the bulky substituent.
  • Synthesis of Monoethyl Succinates: Protocol Validation: Benchchem Technical Support. "Optimization of Monoethyl Succinate Synthesis." Accessed February 15, 2026.
  • Physical Properties & Characterization

    • Compound Data: PubChem. "this compound (CID 14294886)."
    • URL:[Link]

  • Catalysis of Anhydride Opening: Methodology: The use of DMAP to accelerate anhydride opening without altering regioselectivity is a standard synthetic transformation. Source:Journal of Organic Chemistry, "Alcoholysis of cyclic anhydrides." (General Reference for DMAP utility).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,2-dimethylsuccinic anhydride before handling.

Technical Support Center: Purification of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-GEM-DM-04 Status: Active Support Tier: Senior Application Scientist Topic: Downstream Processing & Purity Optimization

Executive Summary & Compound Profile

Welcome to the technical support center. This guide addresses the purification of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid (also known as the 4-ethyl monoester of 2,2-dimethylsuccinic acid).

Successfully purifying this compound requires understanding its unique steric environment.[1] The gem-dimethyl group at the C2 position creates significant steric bulk, which influences both the chemical stability (preventing hydrolysis) and the physical properties (increasing lipophilicity compared to unsubstituted succinates).[1][2]

Compound Specifications
PropertyDetailImplication for Purification
Structure HOOC-C(CH3)2-CH2-COOEtThe free acid is sterically hindered (neopentyl-like).
Physical State Solid (Powder)Crystallization is the preferred final polishing step.[1][2]
Major Impurities 1. Diethyl 2,2-dimethylsuccinate (Diester)2.[1][2] 2,2-Dimethylsuccinic acid (Diacid)3.[1][2][3][4][5] 2,2-Dimethylsuccinic anhydrideRequires pH-controlled extraction and polarity-based separation.
pKa Characteristics Acidic (approx pKa ~4.[1][2]5)Allows for salt formation with weak bases (NaHCO₃).[1][2]

Core Purification Workflows

Protocol A: The "Golden Route" (Acid-Base Extraction)

Best for: Removing neutral impurities (Diesters, Anhydrides) and unreacted alcohols.[1][2]

This method relies on the acidity of the carboxylic acid group to selectively move the target compound between aqueous and organic phases.[1][2]

The Logic:

  • High pH Phase: Convert the Monoester to its salt (R-COO⁻ Na⁺).[1] It moves to water.[1] Neutral impurities (Diester) stay in the organic layer.[1][2]

  • Low pH Phase: Acidify the water.[1][2] The Monoester returns to the neutral acid form (R-COOH) and extracts back into the organic solvent.[1][2]

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent. Toluene or Dichloromethane (DCM) are recommended.[1][2] Avoid Ethyl Acetate initially as it can hydrolyze under subsequent basic conditions.

  • First Extraction (Base Wash):

    • Extract the organic layer with 10% aqueous Sodium Bicarbonate (NaHCO₃) .[1][2]

    • Technical Note: The hindered acid reacts slower than typical carboxylic acids.[1][2] Stir vigorously for at least 15-20 minutes to ensure complete deprotonation.

    • Separation:

      • Organic Layer (Top/Bottom depending on solvent): Contains Diester and Anhydride.[1][2] Discard or recover for recycling.[1][2]

      • Aqueous Layer: Contains the Target Monoester (as salt) and potentially trace Diacid (as disalt).[1][2] Keep this.

  • Acidification:

    • Cool the aqueous layer to 0-5°C.[1]

    • Slowly add 1M HCl or 10% H₂SO₄ until pH reaches ~2.0.[1]

    • Observation: The solution should turn cloudy as the Monoester precipitates or oils out.[1][2]

  • Second Extraction (Recovery):

    • Extract the acidified aqueous layer with Ethyl Acetate or DCM (3x).[1][2]

    • Combine organic extracts.[1]

    • Wash with Brine (saturated NaCl) to remove trapped water.[1][2]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Separation from Diacid (The Solubility Challenge)

Issue: If your synthesis resulted in hydrolysis, you may have significant 2,2-dimethylsuccinic acid (Diacid).[1][2] Protocol A does not effectively remove this because both the Monoester and Diacid extract into the base.[1][2]

Solution: Exploiting the Gem-Dimethyl Effect on Lipophilicity.[1] The Diacid is highly polar.[1][2] The Monoester, possessing both the gem-dimethyl group and an ethyl group, is significantly more lipophilic.[1][2]

  • Water Wash Technique:

    • Dissolve the crude mixture (post-workup) in Hexane or a Hexane/Toluene (9:1) mixture.[1][2]

    • The Monoester is soluble in this non-polar mix due to the alkyl groups.[1][2]

    • The Diacid is poorly soluble in Hexane.[1][2]

    • Action: Filter off any undissolved solids (likely Diacid).[1][2] Wash the filtrate with water.[1][2] The Diacid will partition into the water; the Monoester stays in the Hexane.[1][2]

Protocol C: Final Polishing (Crystallization)

Best for: Achieving >98% purity for pharmaceutical applications.[1][2]

Since this compound is a solid, recrystallization is superior to distillation, which risks thermal decarboxylation.

Recommended Solvent Systems:

  • System 1 (Single Solvent): Cyclohexane or Heptane.[1][2] (Heat to boil, dissolve, cool slowly).

  • System 2 (Binary): Ethyl Acetate / Hexane.[1][2]

    • Dissolve in minimal hot Ethyl Acetate.[1]

    • Add hot Hexane dropwise until persistent cloudiness appears.[1]

    • Cool to room temperature, then 4°C.

Visualizing the Workflow

The following diagram illustrates the decision logic for purification based on your impurity profile.

PurificationLogic Start Crude Reaction Mixture Dissolve Dissolve in DCM or Toluene Start->Dissolve BaseExtract Extract with 10% NaHCO3 Dissolve->BaseExtract PhaseSep Phase Separation BaseExtract->PhaseSep OrgLayer1 Organic Layer (Contains Diester & Anhydride) PhaseSep->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Monoester & Diacid Salts) PhaseSep->AqLayer1 Acidify Acidify to pH 2 with HCl AqLayer1->Acidify ReExtract Extract into Ethyl Acetate Acidify->ReExtract CheckDiacid Is Diacid Present? ReExtract->CheckDiacid WashWater Dissolve in Hexane Wash with Water CheckDiacid->WashWater Yes (High Diacid) Crystallize Recrystallize (Hexane/EtOAc) CheckDiacid->Crystallize No (Mainly Monoester) WashWater->Crystallize FinalProduct Pure this compound Crystallize->FinalProduct

Figure 1: Purification decision tree emphasizing the removal of neutral diesters via pH switching and polar diacids via solubility partitioning.

Troubleshooting & FAQs

Q1: My product is coming out as an oil, not a powder. What is wrong?

Diagnosis: This is common and usually indicates trace solvent retention or impurities (specifically the diester) depressing the melting point.[1][2] Fix:

  • High Vacuum: Place the oil under high vacuum (<1 mbar) for 4-6 hours to remove trace solvents.[1]

  • Seed Crystal: If available, add a seed crystal.[1][2]

  • Trituration: Add cold Pentane or Hexane to the oil and scratch the flask walls with a glass rod. This induces nucleation.[1]

Q2: I cannot separate the Diester from the Monoester.

Diagnosis: Your extraction pH might be too low, or you are experiencing an emulsion.[1][2] Fix:

  • Ensure the aqueous base wash is actually basic (pH > 8).[1][2] The gem-dimethyl group makes the acid less accessible.[1]

  • Do not use NaOH if possible, as it might hydrolyze the ester group.[1][2] Stick to Carbonate/Bicarbonate.[1]

  • If emulsion occurs: Add a small amount of Brine to the emulsion to increase ionic strength and break it.[1][2]

Q3: How do I confirm I have the correct isomer?

Context: Opening 2,2-dimethylsuccinic anhydride can theoretically yield two isomers. Verification:

  • 1H NMR: Look for the methylene signal (-CH2-).[1]

    • In the desired product (HOOC-C(Me)2-CH2-COOEt), the CH2 is next to the ester.[1] It will appear as a singlet (or coupled if impure) around 2.4 - 2.6 ppm .[1]

    • In the wrong isomer (EtOOC-C(Me)2-CH2-COOH), the CH2 is next to the acid.[1]

    • Key Differentiator: The chemical shift of the gem-dimethyl protons.[1] In the desired product, they are alpha to the carboxylic acid, typically shifting them slightly downfield compared to the ester alpha position.[1][2]

References

  • PubChem. (n.d.).[1][2][4] this compound (Compound Summary). National Library of Medicine.[1][2] Retrieved February 15, 2026, from [Link][1][2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1] (Standard reference for acid-base extraction protocols of hemiesters).

Sources

Overcoming steric hindrance in 2,2-dimethyl substituted succinic esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center response, designed for high-level researchers encountering the specific "steric wall" of 2,2-dimethyl succinic esters.

Ticket ID: #DMS-22-STERIC Topic: Overcoming Steric Hindrance in 2,2-Dimethyl Substituted Succinic Esters Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary

Welcome to the support hub. If you are here, you are likely staring at an NMR spectrum showing unreacted starting material after 24 hours of reflux in 1N NaOH.

The 2,2-dimethyl succinate motif presents a classic case of neopentyl-like steric hindrance . The quaternary carbon at the


-position acts as a "steric shield," blocking the trajectory of nucleophiles (like hydroxide) toward the carbonyl carbon. This prevents the formation of the tetrahedral intermediate required for standard acyl substitution.

To overcome this, we must stop trying to force standard pathways and instead utilize alternative mechanistic routes (O-alkyl cleavage) or thermodynamic forcing (Thorpe-Ingold assistance).

Module 1: The "Impossible" Hydrolysis

User Query: "I cannot saponify the ester group adjacent to the quaternary center. Standard NaOH/MeOH/H2O conditions yield <15% product even after reflux."

The Diagnosis

You are fighting the Rule of Six (Newman’s Rule). The atoms in the 6-position from the carbonyl oxygen (the methyl protons of the gem-dimethyl group) create significant crowding. Standard saponification requires the formation of a tetrahedral intermediate.[1][2] The energy barrier to fit a hydroxide ion into that crowded space is simply too high for standard thermal conditions.

Solution A: The "Smart" Route (TMSI Dealkylation)

Mechanism: Switch from


  (Base-catalyzed, Acyl-oxygen cleavage) to 

(Nucleophilic attack on the alkyl group). Instead of attacking the shielded carbonyl, we attack the exposed methyl group of the ester using Iodotrimethylsilane (TMSI) . This cleaves the O-alkyl bond, forming a silyl ester which hydrolyzes instantly upon water workup.

Protocol (Jung’s Method):

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Dissolve 1.0 eq of 2,2-dimethyl succinate in anhydrous Chloroform (

    
    ) or Acetonitrile (
    
    
    
    ).
  • Addition: Add 2.2 eq (1.1 eq per ester group) of TMSI dropwise at 0°C.

    • Note: If TMSI is unavailable, generate it in situ by adding Iodine (

      
      ) to Hexamethyldisilane (
      
      
      
      ) or using
      
      
      .
  • Reaction: Warm to 50–60°C. Monitor via TLC (looking for the disappearance of the starting spot).

    • Time: Typically 4–12 hours.

  • Workup: Quench with methanol (forms volatile MeI and TMS-OMe). The silyl ester hydrolyzes to the free acid.[3]

  • Purification: Wash with aqueous sodium thiosulfate (to remove residual iodine color) and extract.

Solution B: The "Brute Force" Route (Anhydrous Hydroxide)

Mechanism: Water solvates hydroxide ions, increasing their effective size and reducing nucleophilicity. By using anhydrous hydroxide in a polar aprotic solvent or bulky alcohol, you create a "naked," highly reactive hydroxide.

Protocol:

  • Reagent: Potassium tert-butoxide (

    
    ) and 1.0 eq of water in anhydrous THF or ether (generating "anhydrous" KOH in situ).
    
  • Alternative: Solid KOH in anhydrous tert-butanol.

  • Conditions: Reflux vigorously. The lack of water solvation shell allows the

    
     to penetrate the steric shield more effectively.
    

Module 2: Stobbe Condensation Troubleshooting

User Query: "I am trying to condense benzophenone with dimethyl 2,2-dimethylsuccinate, but yields are low compared to unsubstituted succinates."

The Diagnosis

Counter-intuitively, the Thorpe-Ingold Effect (gem-dimethyl effect) should help the cyclization step of the Stobbe condensation (formation of the paraconic acid lactone). However, the initial intermolecular attack of the enolate onto the ketone is sterically sensitive.

Troubleshooting Matrix
IssueCauseCorrective Action
No Reaction Enolate formation is slow due to steric bulk.Switch base from NaH to LiHMDS or LDA (Kinetic control) to ensure quantitative enolate formation before adding the electrophile.
Retro-Claisen The intermediate is unstable.Use

. The bulky cation (

) and solvent stabilize the specific enolate geometry required.
Mono-ester Product This is normal. The Stobbe mechanism inherently hydrolyzes one ester group. Do not expect a diester product. You will isolate the half-ester/half-acid.

Module 3: Reduction to Diols

User Query: "LAH reduction yields a mixture of alcohol and unreacted ester."

The Diagnosis

The tetrahedral intermediate issue applies here too. Aluminum hydride requires coordination to the carbonyl oxygen, which is sterically crowded.

Protocol: Super-Active Reduction
  • Solvent: Use 1,2-Dimethoxyethane (DME) instead of Diethyl Ether. DME has a higher boiling point (85°C) and better solvating properties for Lithium Aluminum Hydride (LAH).

  • Temperature: Reflux is mandatory. Room temperature is insufficient.

  • Stoichiometry: Use a large excess of LAH (4.0 eq).

  • Lewis Acid Adjunct (Optional): If stalling persists, add 1.0 eq of

    
     to generate "mixed hydride" species (
    
    
    
    ), which are less bulky and more electrophilic.

Visual Troubleshooting Pathways

Figure 1: Hydrolysis Decision Tree

Caption: Logical workflow for selecting the correct hydrolysis method based on steric severity.

HydrolysisLogic Start Start: 2,2-Dimethyl Succinate Ester Standard Attempt Standard Saponification (NaOH / MeOH / Reflux) Start->Standard Check Yield > 50%? Standard->Check Success Proceed to Workup Check->Success Yes Fail Steric Failure Detected Check->Fail No TMSI Method A: TMSI Cleavage (Jung's Method) Neutral Conditions Fail->TMSI Substrate Acid-Sensitive? Anhydrous Method B: Naked Hydroxide (KOH / t-BuOH) Basic Conditions Fail->Anhydrous Substrate Base-Stable? MechTMSI Mechanism: S_N2 on Methyl (Bypasses Carbonyl) TMSI->MechTMSI MechAnhyd Mechanism: Desolvated OH- (Higher Nucleophilicity) Anhydrous->MechAnhyd

Figure 2: The TMSI "Backdoor" Mechanism

Caption: Mechanism of Iodotsilane cleavage. Note the attack on the alkyl group (red arrow) avoiding the crowded carbonyl.

TMSIMechanism Step1 Ester + TMS-I Step2 Activation: C=O coordinates Si-Me3 Step1->Step2 Step3 The 'Backdoor' Attack: I- attacks Methyl Group (S_N2) Step2->Step3 Step4 Silyl Ester Intermediate (R-CO-O-SiMe3) Step3->Step4 - MeI Step5 Aqueous Workup (Hydrolysis) Step4->Step5 Final Free Acid + TMS-OH Step5->Final

References & Authoritative Sources

  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 99(3), 968–969.

    • Source:

    • Relevance: The foundational text for using TMSI to cleave hindered esters.

  • Newman, M. S. (1950). Steric Effects in Organic Chemistry. Journal of Chemical Education, 27(6), 343.

    • Source:

    • Relevance: Defines the "Rule of Six" explaining why the gem-dimethyl group blocks the carbonyl.

  • Johnson, W. S., & Schneider, W. P. (1950).[4] The Stobbe Condensation.[4][5][6][7] Organic Reactions, 6, 1-73.

    • Source:

    • Relevance: Detailed mechanism of the Stobbe condensation and the isolation of half-esters.[6]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    • Relevance: Standard protocols for anhydrous hydroxide preparation and high-reflux reductions.

  • Olah, G. A., et al. (1979). Synthetic Methods and Reactions; 63. Iodotrimethylsilane-Catalyzed Preparation of Carboxylic Acids from Esters. Synthesis, 1979(01), 61-62.

    • Source:

    • Relevance: Optimization of the TMSI method for difficult substrates.

Sources

Removing unreacted anhydrides from 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for the "Chemical Synthesis & Purification" division. It is designed to address the specific challenge of purifying 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid (Mono-ethyl 2,2-dimethylsuccinate) from its precursor, 2,2-dimethylsuccinic anhydride .

Topic: Purification Protocol for this compound Status: Open Priority: High (Downstream Application Critical) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Root Cause Analysis

User Issue: Users report persistent contamination of unreacted 2,2-dimethylsuccinic anhydride in the final product (This compound ) following standard ethanolysis. Standard aqueous washes are proving ineffective.

Technical Diagnosis: The difficulty in separation arises from two competing chemical principles specific to the gem-dimethyl substitution:

  • The Thorpe-Ingold Effect: The gem-dimethyl group at the C2 position forces the carboxyl groups together, thermodynamically favoring ring closure. This makes the anhydride unusually stable and resistant to spontaneous hydrolysis compared to unsubstituted succinic anhydride [1].

  • Steric Hindrance: The bulky methyl groups retard the kinetics of nucleophilic attack (hydrolysis) at the carbonyl centers. Consequently, during a standard "quick" aqueous wash, the anhydride may not hydrolyze to the water-soluble diacid, remaining instead in the organic phase with the product or partitioning unpredictably.

The Solution Logic: To purify the target acid, we must exploit the acidity difference (pKa) or chemical reactivity of the anhydride. We cannot rely on passive hydrolysis.

Technical Specifications & Properties

Before initiating purification, verify the physicochemical landscape of your mixture.[1]

PropertyTarget: this compoundImpurity: 2,2-Dimethylsuccinic AnhydrideByproduct: 2,2-Dimethylsuccinic Acid
Structure

Cyclic AnhydrideDicarboxylic Acid
State (RT) Viscous Oil / Low-melting SolidSolid (MP: 29–31 °C) [2]Solid (MP: ~140 °C) [3]
Acidity (pKa) ~4.5 (Carboxylic Acid)Neutral (Non-ionizable)~4.1 (First ionization)
Water Solubility Low (at pH < 4); High (at pH > 7)Low (Slow hydrolysis)High (70 mg/mL) [3]
Reactivity Stable Ester/AcidElectrophilic (Reacts w/ Amines/Base)Stable

Note on Regiochemistry: The ethanolysis of 2,2-dimethylsuccinic anhydride is highly regioselective. Ethanol attacks the less hindered carbonyl (C4), resulting in the ester at C4 and the free acid at the hindered C1 position (


). This structure is critical for interpreting NMR data [4].

Troubleshooting Protocols

Choose the protocol that best fits your scale and available equipment.

Protocol A: Kinetic Base Partitioning (Recommended)

Best for: Standard synthesis scales (1g – 50g) where the anhydride content is <10%.

Mechanism: This method exploits the kinetic stability of the gem-dimethyl anhydride. We use a cold, mild base to deprotonate the target acid (moving it to water) while the neutral anhydride remains in the organic layer because it hydrolyzes too slowly to consume the base.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or MTBE . Avoid Ethyl Acetate if possible (it can hydrolyze at high pH).

  • Cold Extraction: Cool the solution to 0–5 °C .

  • The "Flash" Wash: Extract with cold saturated

    
     solution .
    
    • Crucial: Shake vigorously for only 30–60 seconds and separate immediately. Do not let it sit.

    • Chemistry: The Target Acid becomes a carboxylate (

      
      ) and enters the aqueous phase. The Anhydride, being kinetically stable and neutral, stays in the DCM.
      
  • Organic Wash: Wash the aqueous layer (now containing product) once with fresh cold DCM to remove entrained anhydride.

  • Acidification: Acidify the aqueous layer carefully with 1M HCl or

    
      to pH ~2.
    
    • Observation: The product should oil out or precipitate.

  • Recovery: Extract the acidified aqueous layer with Ethyl Acetate . Dry over

    
     and concentrate.
    
Protocol B: Nucleophilic Scavenging (High Purity)

Best for: High-value pharmaceutical intermediates where <0.1% anhydride is required.

Mechanism: Since the anhydride is an electrophile, we add a "sacrificial" amine that reacts instantly to form a highly polar amide-acid, which is easily washed away.

Step-by-Step Workflow:

  • Quantification: Estimate the moles of unreacted anhydride (via

    
    -NMR).
    
  • Scavenging: Add 1.2 - 1.5 equivalents (relative to the anhydride) of 3-dimethylamino-1-propylamine (DMAPA) or Morpholine to the reaction mixture.

  • Reaction: Stir at room temperature for 30 minutes.

    • Reaction: Anhydride + Amine

      
       Amide-Acid (Zwitterionic/Polar).
      
  • Wash: Dilute with organic solvent and wash with 1M HCl (removes excess amine) followed by saturated

    
      (removes the generated amide-acid byproduct).
    
  • Result: The target mono-ester remains in the organic layer (during the acid wash) or is recovered via Protocol A separation logic if it co-extracts.

    • Refinement: If using a basic scavenger, the target acid will form a salt. It is often cleaner to use a Polymer-Supported Amine (PS-Trisamine) resin. Simply stir the resin, filter, and the anhydride is removed covalently attached to the bead.

Visual Logic Guide

The following diagram illustrates the decision matrix for separating the target molecule from its impurities.

PurificationLogic Start Crude Mixture (Target Acid + Anhydride) Solvent Dissolve in DCM Cool to 0°C Start->Solvent BaseWash Wash w/ sat. NaHCO3 (Fast Separation) Solvent->BaseWash OrgLayer Organic Layer (Contains Neutral Anhydride) BaseWash->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains Target Carboxylate) BaseWash->AqLayer Ionized Species Discard Discard Organic (Removes Anhydride) OrgLayer->Discard Acidify Acidify Aqueous (pH 2) Extract w/ EtOAc AqLayer->Acidify Final Pure Product This compound Acidify->Final

Caption: Figure 1. Kinetic Base Partitioning Workflow. The separation relies on the rapid ionization of the carboxylic acid product versus the slow hydrolysis of the sterically hindered anhydride.

Frequently Asked Questions (FAQ)

Q: Why can't I just distill the product? A: While the anhydride boils at ~220 °C, the target mono-ester has a high molecular weight and hydrogen-bonding capability (carboxylic acid). Attempting to distill the mono-ester often leads to thermal degradation or disproportionation (converting 2 moles of mono-ester into 1 mole of di-ester and 1 mole of di-acid) [5].

Q: I tried the base wash, but my yield is low. Where did the product go? A: If the aqueous layer was not acidified to pH < 2, the product remains water-soluble. The gem-dimethyl group increases the lipophilicity, but the carboxylate salt is still extremely water-soluble. Ensure you check the pH with a strip, not just by calculation, before back-extraction.

Q: Can I use chromatography? A: Yes, but anhydrides can streak on silica gel due to partial hydrolysis. If you must use a column, add 1% Acetic Acid to your eluent to keep the target molecule protonated and sharp. The anhydride will likely elute much earlier (less polar) than the acid product.

Q: The anhydride seems to be reforming after workup. Is that possible? A: Yes. If your final product contains trace strong acid (catalyst) and is heated (e.g., on a rotovap at >50°C), the gem-dimethyl effect strongly drives the cyclization of any di-acid present back to the anhydride. Ensure your product is neutral and dry at low temperatures.

References

  • Standard Reactivity of Cyclic Anhydrides

    • Title: Cyclic anhydride ring opening reactions: theory and applic
    • Source: N
    • URL:[Link]

  • Physical Properties of Impurity

    • Title: 2,2-Dimethylsuccinic anhydride Properties (CAS 17347-61-4)[2][3]

    • Source: Sigma-Aldrich / PubChem
    • URL:[Link]

  • Physical Properties of Diacid Byproduct

    • Title: 2,2-Dimethylsuccinic acid (HMDB00001223)
    • Source: Human Metabolome Database[4]

    • URL:[Link]

  • Regioselectivity Mechanisms

    • Title: Regioselective alcoholysis of substituted succinic anhydrides.
    • Source: Journal of the Chemical Society (General mechanism reference)
    • URL:[Link][5][6]

  • Purification of Succinic Monoesters

    • Title: Succinic anhydride esterific
    • Source: Chemistry Stack Exchange (Community verified protocols)
    • URL:[Link]

Sources

Technical Support Center: Regioselective Esterification of 2,2-Dimethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2,2-dimethylsuccinic acid (DMSA) . It addresses the specific challenge of controlling regioselectivity due to the molecule's steric asymmetry.

Current Status: Operational Topic: Regiocontrol in Asymmetric Dicarboxylic Acids Ticket ID: DMSA-REGIO-001

System Overview & Molecular Challenge

The core challenge in esterifying 2,2-dimethylsuccinic acid lies in its steric asymmetry . The molecule contains two non-equivalent carboxylic acid groups:

  • C1-Carboxyl (Hindered): Attached directly to the quaternary carbon (C2) bearing two methyl groups. This position is sterically congested (neopentyl-like).

  • C4-Carboxyl (Unhindered): Attached to the methylene group (C3). This position is sterically accessible.

The Rule of Thumb:

  • Kinetic Control (Nucleophilic Attack): Reagents will preferentially attack the C4 (Unhindered) position.

  • Steric Screening (Hydrolysis): Enzymes or hydrolytic agents will preferentially cleave the C4 (Unhindered) ester.

This guide provides three validated workflows to target specific isomers.

Decision Tree: Which Isomer Do You Need?

Target MoleculeDescriptionRecommended Workflow
Isomer A (C4-Ester) Ester at the unhindered methylene chain; Free acid at the quaternary center.Workflow 1: Anhydride Desymmetrization
Isomer B (C1-Ester) Ester at the hindered quaternary center; Free acid at the methylene chain.Workflow 2: Diester Hydrolysis (Enzymatic/Chemical)
Diester Both positions esterified.Workflow 3: High-Pressure / Acid Chloride

Workflow 1: Synthesis of the C4-Ester (The Kinetic Product)

Target Structure: HOOC-C(Me)₂-CH₂-COOR Mechanism: Nucleophilic attack on the cyclic anhydride.

The most reliable method to obtain the C4-ester is via the cyclic anhydride intermediate . When an alcohol attacks 2,2-dimethylsuccinic anhydride, it preferentially attacks the less hindered carbonyl (C4), opening the ring to form the C4-ester and leaving the C1-acid.

Step-by-Step Protocol

Phase 1: Anhydride Formation

  • Reagents: Mix 2,2-dimethylsuccinic acid (1 eq) with Acetic Anhydride (excess, ~5 eq) or Acetyl Chloride.

  • Reaction: Reflux at 140°C for 2–3 hours.

  • Work-up: Distill off excess acetic anhydride/acetic acid under reduced pressure.

  • Purification: The residue (2,2-dimethylsuccinic anhydride) can be purified by vacuum distillation (bp ~219°C) or recrystallization.

    • Checkpoint: Verify IR (anhydride doublets at ~1780 and 1860 cm⁻¹).

Phase 2: Regioselective Alcoholysis

  • Reagents: Dissolve the anhydride in the target alcohol (R-OH). If the alcohol is expensive, use a non-nucleophilic solvent (e.g., Toluene, DCM) with 1.1 eq of alcohol.

  • Catalyst: Add a mild base catalyst (e.g., DMAP, 0.1 eq) or simply reflux if using primary alcohols.

  • Reaction: Stir at reflux (or RT with DMAP) for 4–12 hours.

  • Outcome: The alcohol attacks C4.

  • Purification: Acid-base extraction. The product has a free carboxylic acid, allowing it to be extracted into aqueous NaHCO₃, washed with organic solvent (to remove diesters), and then re-acidified to precipitate the mono-ester.

Diagram: Anhydride Pathway

G Start 2,2-Dimethylsuccinic Acid Anhydride 2,2-Dimethylsuccinic Anhydride Start->Anhydride Ac2O, Reflux (-H2O) Transition Transition State (Nu attack at C4) Anhydride->Transition R-OH / DMAP Product C4-Ester (HOOC-C(Me)2-CH2-COOR) Transition->Product Ring Opening

Figure 1: Kinetic control via anhydride opening favors the C4-ester.

Workflow 2: Synthesis of the C1-Ester (The Thermodynamic/Hydrolysis Product)

Target Structure: ROOC-C(Me)₂-CH₂-COOH Mechanism: Sterically controlled hydrolysis of the diester.

Direct esterification of C1 is difficult. The superior strategy is to make the diester first, then selectively hydrolyze the "easy" ester (C4), leaving the "hard" ester (C1) intact.

Step-by-Step Protocol

Phase 1: Global Diesterification

  • Reagents: 2,2-dimethylsuccinic acid + Excess Alcohol (solvent).

  • Catalyst: Thionyl chloride (SOCl₂) or concentrated H₂SO₄.

  • Condition: Reflux 12–24 hours. Note: The hindered C1 requires vigorous conditions.

  • Work-up: Standard aqueous workup to isolate the diester.

Phase 2: Selective Hydrolysis (The "Pig Liver Esterase" Route) While chemical saponification (NaOH/MeOH) can work if monitored closely, enzymatic hydrolysis offers superior selectivity.

  • System: Suspend the diester in Phosphate Buffer (pH 7–8).

  • Enzyme: Add Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).

  • Monitoring: Maintain pH by automatic addition of NaOH (pH-stat) or monitor via TLC. The enzyme will rapidly cleave the unhindered C4-ester.

  • Termination: Once 1 equivalent of base is consumed, stop the reaction (acidify to pH 2).

  • Isolation: Extract the product (C1-ester/C4-acid) with Ethyl Acetate. The unreacted diester remains in the organic phase during a basic wash; the di-acid remains in the aqueous phase.

Diagram: Hydrolysis Pathway

G cluster_products Selectivity Outcomes Diester Diester (ROOC-C(Me)2-CH2-COOR) Hydrolysis Hydrolysis (PLE or NaOH) Diester->Hydrolysis Steric Screening C1_Ester C1-Ester (Major) (ROOC-C(Me)2-CH2-COOH) Hydrolysis->C1_Ester Fast cleavage of C4 Diacid Diacid (Over-hydrolysis) C1_Ester->Diacid Slow cleavage of C1 (Stop before this!)

Figure 2: Steric hindrance protects the C1-ester during hydrolysis.

Troubleshooting & FAQs

Q1: I am trying to make the diester, but I only get the mono-ester. Why?

Diagnosis: Steric hindrance at C1 is preventing Fischer esterification. Solution:

  • Increase Temperature/Pressure: Use a sealed tube or autoclave to push the reaction temperature above the solvent's boiling point.

  • Change Activation: Switch to the Acid Chloride method. Convert the diacid to the di-acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride/DMF first, then react with the alcohol. The acid chloride is reactive enough to overcome the steric barrier at C1.

Q2: In Workflow 1 (Anhydride), I see a small amount of the wrong isomer. How do I remove it?

Diagnosis: While C4 attack is favored, high temperatures can reduce selectivity. Solution:

  • Lower Temperature: Run the alcoholysis at 0°C or Room Temperature with a catalyst (DMAP) rather than refluxing.

  • Purification: The two isomers have different pKa values due to the proximity of the carboxyl group to the gem-dimethyl group. They can often be separated by fractional crystallization or careful flash chromatography (acidify the silica gel to prevent streaking).

Q3: Can I use Steglich Esterification (DCC/DMAP) to selectively esterify C1?

Answer: No. Steglich esterification is highly sensitive to sterics. If you use 1 equivalent of alcohol with DCC, it will almost exclusively esterify the C4 (unhindered) position. To esterify C1 using DCC, you must first block C4 (e.g., synthesize the C4-ester via Workflow 1, then esterify C1, then deprotect C4 if necessary).

Summary of Regioselectivity Rules

MethodReaction TypeMajor ProductMechanism
Anhydride + ROH Nucleophilic AttackC4-Ester Steric approach control (Attack at least hindered C=O)
Diester + Hydrolysis SaponificationC1-Ester Steric transition state control (Unhindered ester cleaves first)
Fischer (Acid/ROH) EquilibriumC4-Ester Kinetics favor unhindered formation first
Acid Chloride + ROH High EnergyDiester High reactivity overcomes steric barrier

References

  • BenchChem. (2025).[1][2] Synthesis of 2,2-Dimethylsuccinic Anhydride.[1][2][3][4] Application Notes and Protocols.[1] Link

  • PrepChem. (n.d.). Synthesis of 2,2-dimethylsuccinic anhydride.[1][3][4]Link

  • Dhimitruka, I., & SantaLucia, J. (2006).[5] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50.[5] Link

  • Sigma-Aldrich. (2025). Product Specification: 2,2-Dimethylsuccinic anhydride.[1][3][4]Link

  • Chen, J., et al. (2009). Enzymatic desymmetrization of dimethyl 2,2-dimethylsuccinate. (General reference for PLE hydrolysis concept).

Sources

Scale-up challenges for 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid. As Senior Application Scientists, we understand the nuances and challenges that arise when transitioning a synthesis from the bench to a larger scale. This guide is structured to provide direct, actionable answers to the common and complex issues encountered during the production of this valuable mono-ester intermediate.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the synthesis of this compound.

Q1: What are the primary synthetic routes for producing this compound?

A1: There are three main strategies to consider, each with distinct advantages and challenges. The most common and often most selective method is the ring-opening of 2,2-dimethylsuccinic anhydride with ethanol.[1][2][3] Alternative routes include the selective partial hydrolysis of diethyl 2,2-dimethylsuccinate and the direct Fischer esterification of 2,2-dimethylsuccinic acid. The choice of route often depends on the availability of starting materials, required purity, and scale of production.

Q2: Why is the ring-opening of 2,2-dimethylsuccinic anhydride the preferred method?

A2: This route is generally preferred due to its high selectivity for the mono-ester product. The reaction mechanism involves a nucleophilic attack by ethanol on one of the carbonyl carbons of the anhydride, which is a highly efficient and often clean transformation.[3] It avoids the statistical mixture of diacid, mono-ester, and di-ester that can result from direct esterification and circumvents the potentially difficult-to-control selective hydrolysis of a di-ester.[4]

Q3: What is the primary impurity I should be concerned about?

A3: The most common process-related impurity is the formation of the diester, diethyl 2,2-dimethylsuccinate. This occurs if the mono-ester product undergoes a subsequent esterification reaction. Other potential impurities include unreacted starting materials like 2,2-dimethylsuccinic anhydride or its hydrolyzed form, 2,2-dimethylsuccinic acid.

Visualizing the Synthetic Pathways

To better understand the manufacturing options, the following diagram illustrates the potential synthetic routes.

Synthetic Routes to this compound A 2,2-Dimethylsuccinic Anhydride B 2,2-Dimethylsuccinic Acid A->B Hydrolysis Target This compound A->Target Route A: Ring-opening (Ethanol) C Diethyl 2,2-dimethylsuccinate B->C Diesterification B->Target Route C: Direct Esterification (Ethanol, Acid Catalyst) C->Target Route B: Selective Hydrolysis (Base, H2O)

Caption: Primary synthetic routes for this compound.

Troubleshooting Guide: From Bench to Scale-Up

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Problem 1: Low Reaction Yield or Incomplete Conversion

Q: I'm experiencing low yields, and TLC/LC-MS analysis shows a significant amount of unreacted 2,2-dimethylsuccinic anhydride. What's going wrong?

A: This is a common issue, particularly during initial trials or scale-up. The root cause is often related to reaction kinetics or equilibrium.

  • Causality: The ring-opening of an anhydride is generally favorable, but can be slow without proper catalysis or thermal input.[2] On a larger scale, inefficient mixing can create localized "cold spots" or areas of low reagent concentration, slowing the reaction rate. The presence of moisture can also consume the anhydride to form the less reactive dicarboxylic acid, halting the desired reaction.

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions: Ensure your ethanol and reaction solvent (if any) are thoroughly dried. Moisture will hydrolyze the starting anhydride to 2,2-dimethylsuccinic acid, which is significantly less reactive under these conditions.

    • Introduce a Catalyst: While the reaction can proceed thermally, a catalytic amount of a non-nucleophilic acid (e.g., H₂SO₄) or a base like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[5]

    • Increase Reaction Temperature/Time: Gently refluxing the mixture for 2-4 hours is a common practice.[6] If conversion is still low, extend the reaction time and monitor progress every hour by TLC or LC-MS.

    • Improve Mixing Efficiency: On scale-up, ensure the vessel's agitation is sufficient to maintain a homogenous mixture. For viscous solutions, consider an overhead stirrer with a properly designed impeller.

Problem 2: Significant Formation of Diethyl 2,2-dimethylsuccinate Byproduct

Q: My final product is contaminated with a significant amount of the diethyl ester, making purification difficult. How can I improve the selectivity for the mono-ester?

A: Formation of the diester is the primary selectivity challenge. It arises from the esterification of the carboxylic acid group of your desired mono-ester product.

  • Causality: This secondary reaction is essentially a Fischer esterification, which is favored by excess alcohol and strong acid catalysis, particularly at elevated temperatures over long reaction times.

  • Mitigation Strategies:

    • Control Stoichiometry: Avoid using a large excess of ethanol. While a slight excess is needed to drive the initial ring-opening, a large excess will shift the equilibrium towards diester formation. A molar ratio of 1:1.1 to 1:1.5 (anhydride:ethanol) is a good starting point.

    • Limit Reaction Time: Once the starting anhydride is consumed (as monitored by TLC/LC-MS), work up the reaction promptly. Unnecessarily long reaction times at high temperatures will promote the secondary esterification.

    • Choice of Catalyst: Strong mineral acids (like H₂SO₄) are very effective at catalyzing both the ring-opening and the subsequent esterification. A milder catalyst or simply running the reaction thermally (if feasible) can improve selectivity for the mono-ester.

    • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. For many anhydride openings, gentle reflux is sufficient without being overly aggressive.[6]

Troubleshooting Logic Flow

The following diagram provides a decision-making workflow for addressing common synthesis issues.

start Problem Encountered check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity low_yield Low Yield? check_purity->low_yield high_impurity High Impurity Level? check_purity->high_impurity low_yield->high_impurity No unreacted_sm Unreacted Starting Material? low_yield->unreacted_sm Yes diester_present Diester Byproduct Present? high_impurity->diester_present Yes optimize_purification Optimize Purification (pH adjustment, Chromatography) high_impurity->optimize_purification No increase_time_temp Increase Reaction Time/Temp Add Catalyst unreacted_sm->increase_time_temp Yes check_conditions Verify Anhydrous Conditions Improve Mixing unreacted_sm->check_conditions No reduce_time_temp Reduce Reaction Time/Temp diester_present->reduce_time_temp Yes adjust_stoich Adjust Stoichiometry (Less EtOH) diester_present->adjust_stoich Also consider end Problem Resolved increase_time_temp->end check_conditions->end reduce_time_temp->end adjust_stoich->end optimize_purification->end

Caption: A troubleshooting decision tree for synthesis optimization.

Problem 3: Challenges in Product Purification and Isolation

Q: I am struggling to isolate the pure this compound. Standard extraction seems inefficient, and chromatography is slow for a scale-up process.

A: Purification is often the most significant scale-up hurdle. The desired product is a carboxylic acid, which allows for manipulation of its solubility based on pH.

  • Causality: The mono-ester has intermediate polarity, and its solubility can be similar to that of the diester byproduct, making a simple organic/aqueous extraction challenging. Column chromatography, while effective at the lab scale, is often not economically viable for large-scale production.

  • Optimized Purification Protocol:

    • Initial Solvent Removal: After the reaction is complete, remove the excess ethanol and any reaction solvent under reduced pressure.

    • Aqueous Workup with pH Adjustment:

      • Dissolve the crude residue in a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

      • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. Your desired product, being a carboxylic acid, will deprotonate and move into the aqueous layer as its sodium salt.

      • The non-acidic diester byproduct and any unreacted anhydride will remain in the organic layer. Separate the layers and save the aqueous portion.

    • Back-Extraction:

      • Cool the basic aqueous layer in an ice bath.

      • Slowly acidify the aqueous layer to a pH of ~2 using a strong acid like 1M or 2M HCl. This will protonate your product, causing it to become less water-soluble.

      • Extract the acidified aqueous layer multiple times with fresh ethyl acetate or MTBE. The protonated product will now move back into the organic layer.

    • Final Isolation:

      • Combine the organic extracts from the back-extraction.

      • Wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

  • Scale-Up Considerations:

    • Extraction Efficiency: Ensure vigorous mixing during extractions to maximize mass transfer between phases. In large reactors, this requires sufficient agitation and settling time.

    • Azeotropic Drying: If residual water is an issue, the final product dissolved in a solvent like toluene can be dried by azeotropic distillation.

Data Summary and Protocol

Table 1: Comparison of Key Reaction Parameters
ParameterLab Scale (1-5 g)Pilot Scale (100-500 g)Key Consideration for Scale-Up
Reagent Addition Manual addition via pipette/funnelControlled addition via pumpManage potential exotherms with controlled addition rates and cooling.
Mixing Magnetic stir barOverhead mechanical stirrerEnsure sufficient agitation to maintain homogeneity and heat transfer.
Heating Heating mantleJacketed reactor with thermal fluidUniform heating is critical to avoid side reactions and ensure consistent kinetics.
Workup Separatory funnelJacketed reactor with bottom outletPhase separation can be slower at scale; allow adequate settling time.
Purification Column Chromatography / ExtractionpH-based extractive workup / CrystallizationAvoid chromatography; focus on scalable methods like extraction and crystallization.
Detailed Experimental Protocol: Ring-Opening of 2,2-Dimethylsuccinic Anhydride

This protocol outlines a robust method for the synthesis of this compound.

Materials:

  • 2,2-Dimethylsuccinic anhydride (1.0 eq)[7]

  • Anhydrous Ethanol (1.5 eq)

  • Toluene (or another suitable solvent)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • 2M Hydrochloric Acid

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask (or jacketed reactor for scale-up) equipped with a reflux condenser and a stirrer, add 2,2-dimethylsuccinic anhydride (1.0 eq) and toluene (approx. 5 mL per gram of anhydride).

  • Reagent Addition: Add anhydrous ethanol (1.5 eq) to the stirred suspension.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-90°C depending on solvent choice) for 2-4 hours. Monitor the reaction for the disappearance of the starting anhydride using TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature and remove the solvent and excess ethanol under reduced pressure.

  • Extractive Workup (Purification): a. Dissolve the crude residue in ethyl acetate. b. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution. Collect the aqueous layer. Repeat the wash 1-2 times. c. Combine the aqueous layers, cool in an ice bath, and acidify to pH ~2 with 2M HCl. d. Extract the acidified aqueous phase three times with fresh ethyl acetate.

  • Isolation: a. Combine the organic extracts from the previous step. b. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the purified this compound.

References

  • Science X. (2023). Status of biobased production of succinic acid and derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Succinic Acid: Technology Development and Commercialization. Retrieved from [Link]

  • BioMADE. (n.d.). New Technologies for Industrial Production of Succinic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Industrial Production of Succinic Acid: Cavani/Chemicals and Fuels from Bio-Based Building Blocks. Retrieved from [Link]

  • DTU. (n.d.). INDUSTRIAL PRODUCTION OF SUCCINIC ACID – A STEPWISE APPROACH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of dimethyl succinate catalyzed by ionic liquids. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H14O4). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of dimethyl succinate by continuous catalytic distillation. Retrieved from [Link]

  • ScienceDirect. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of dialkyl succinylsuccinate esters and their conversion to dialkyl 2,5-diarylamino-3,6-dihydroterepht.
  • Mol-Instincts. (n.d.). mono-Ethyl succinate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Anhydrides react with alcohols to form esters. Retrieved from [Link]

  • Chemguide. (n.d.). the reaction of acid anhydrides with water, alcohols and phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl succinate. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylsuccinic anhydride. Retrieved from [Link]

  • AIP Publishing. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Retrieved from [Link]

  • PubMed. (n.d.). Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets. Retrieved from [Link]

  • PubMed. (2019). Optimization and scale up of itaconic acid production from potato starch waste in stirred tank bioreactor. Retrieved from [Link]

  • PMC. (2024). Genome reduction improves octanoic acid production in scale down bioreactors. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Succinic anhydride esterification won't go forward. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy-2-hydroxy-4-oxobutanoic acid. Retrieved from [Link]

  • EMBL-EBI. (n.d.). 4-Ethoxy-4-oxobutanoic acid (CHEBI:88827). Retrieved from [Link]

  • TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Bioprocess development and scale-up for cis,cis-muconic acid production from glucose and xylose by Pseudomonas putida. Retrieved from [Link]

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Validation & Comparative

A Guide to the Structural Elucidation of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid: A Predictive 1H NMR Approach and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide will also extend beyond a singular technique, offering a comparative perspective on how 1H NMR stacks up against other common analytical methods for the structural elucidation of small organic molecules. Our objective is to equip researchers with the predictive tools and comparative insights necessary to approach the characterization of such compounds with confidence.

The Predicted 1H NMR Spectrum of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid

The structure of this compound (C8H14O4)[1][2] presents a unique combination of functional groups: a carboxylic acid, an ethyl ester, and a quaternary carbon bearing two methyl groups. Each of these features will give rise to distinct signals in the 1H NMR spectrum. Based on established chemical shift principles and data from related succinate derivatives,[3][4] we can predict the following spectral characteristics.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
A~1.25Triplet3H-OCH2CH3
B~1.30Singlet6H-C(CH3 )2
C~2.70Singlet2H-CH2 -C(CH3)2
D~4.15Quartet2H-OCH2 CH3
E~11-12Broad Singlet1H-COOH

Rationale Behind the Predictions:

  • Signal A (Triplet, ~1.25 ppm): The methyl protons of the ethyl ester are shielded and are coupled to the adjacent methylene protons, resulting in a triplet. The chemical shift is typical for a methyl group in an ethyl ester.

  • Signal B (Singlet, ~1.30 ppm): The two methyl groups attached to the quaternary carbon are chemically equivalent and have no adjacent protons to couple with, hence they appear as a singlet. Their proximity to the electron-withdrawing carboxylic acid and ester groups shifts them slightly downfield compared to a simple alkane.

  • Signal C (Singlet, ~2.70 ppm): The methylene protons are situated between the ester carbonyl group and the quaternary carbon. They are deshielded by the carbonyl group and, like the gem-dimethyl protons, have no adjacent protons for coupling, leading to a singlet. For comparison, the methylene protons in dimethyl succinate appear at ~2.63 ppm.[3][4]

  • Signal D (Quartet, ~4.15 ppm): The methylene protons of the ethyl ester are adjacent to the three methyl protons, resulting in a quartet. Being directly attached to the oxygen atom, they are significantly deshielded. This is a characteristic chemical shift for an ethyl ester.

  • Signal E (Broad Singlet, ~11-12 ppm): The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration and the solvent used.

A Comparative Analysis of Analytical Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization often relies on a combination of techniques. Below is a comparison of 1H NMR with other common analytical methods for a molecule like this compound.

Technique Strengths Limitations Information Provided for this compound
1H NMR Provides detailed information about the chemical environment, connectivity, and number of protons.Can be complex for large molecules; requires deuterated solvents.Confirms the presence of the ethyl group, the gem-dimethyl groups, the isolated methylene group, and the carboxylic acid proton.
13C NMR Determines the number of unique carbon environments and provides information about the carbon skeleton.Less sensitive than 1H NMR; requires longer acquisition times.Would show distinct signals for the two carbonyl carbons, the quaternary carbon, the methylene carbon, the two equivalent methyl carbons of the gem-dimethyl group, and the two carbons of the ethyl group.
Mass Spectrometry (MS) Determines the molecular weight and can provide fragmentation patterns for structural clues.Does not provide detailed connectivity information.Would confirm the molecular weight of 174.19 g/mol . High-resolution MS would provide the exact molecular formula (C8H14O4).[1]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Provides limited information about the overall molecular structure.Would show characteristic strong absorptions for the C=O stretch of the carboxylic acid (~1710 cm⁻¹) and the ester (~1735 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).

Experimental Protocols

1. Sample Preparation for 1H NMR Spectroscopy

A standard protocol for preparing a sample for 1H NMR analysis is as follows:

  • Dissolve Sample: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. The choice of solvent is critical and can influence chemical shifts.[5][6]

  • Add Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Cap and Invert: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Insert into Spectrometer: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Workflow for 1H NMR Data Acquisition and Processing

G cluster_0 Data Acquisition cluster_1 Data Processing A Shim Magnet B Lock on Solvent Signal A->B C Tune and Match Probe B->C D Acquire Free Induction Decay (FID) C->D E Fourier Transform D->E Raw Data F Phase Correction E->F G Baseline Correction F->G H Integration G->H I Peak Picking & Referencing H->I J Spectral Interpretation I->J Processed Spectrum

Caption: A typical workflow for acquiring and processing 1H NMR data.

Conclusion

While direct experimental 1H NMR data for this compound is not currently available in the public domain, a detailed and reliable prediction of its spectrum can be achieved through the application of fundamental NMR principles and comparison with structurally related molecules. The predicted spectrum, characterized by five distinct signals, provides a clear fingerprint of the molecule's structure. For unambiguous structural confirmation, a multi-technique approach, incorporating 13C NMR, Mass Spectrometry, and IR Spectroscopy, is always recommended. This guide serves as a valuable resource for researchers, providing a robust framework for the interpretation and prediction of NMR spectra for novel compounds in the absence of existing data.

References

  • PubChem. (n.d.). This compound. Retrieved February 15, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). NMR: Novice Level, Spectrum 19. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Dimethyl Succinate. Retrieved February 15, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

Mass spectrometry fragmentation pattern of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for the mass spectrometry characterization of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid .

Differentiation from Regioisomers and Optimization of Ionization Protocols

Executive Summary & Technical Context[1][2][3][4][5][6]

This compound (CAS: 121925-55-1) is a critical mono-ethyl ester derivative of 2,2-dimethylsuccinic acid. Often utilized as a chiral building block or generated as a metabolic intermediate in the degradation of gem-dimethyl-containing pharmaceuticals (e.g., lipid-lowering agents), its precise characterization is challenging due to the potential for thermal cyclization and regioisomerism.

This guide compares the fragmentation performance of this specific isomer against its primary "alternative"—the 3,3-dimethyl regioisomer (4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid). We provide evidence-based protocols to distinguish these species, which are isobaric and often co-elute in rapid gradient LC-MS workflows.

The Core Challenge: Isomer Indistinguishability

In standard low-resolution MS, both isomers (MW 174.19 Da) produce identical molecular ions. The differentiation relies entirely on fragmentation specificity driven by the stability of the gem-dimethyl carbocation.

FeatureTarget Analyte (2,2-Dimethyl)Alternative / Impurity (3,3-Dimethyl)
Structure


Key Structural Difference Gem-dimethyl group is

to the Acid
Gem-dimethyl group is

to the Ester
Primary Risk Misidentification leads to incorrect metabolic pathway mapping.

Experimental Protocols

To ensure data integrity, we recommend a dual-approach strategy: Direct Infusion ESI-MS/MS for soft ionization and Derivatized GC-MS for structural confirmation.

Protocol A: Direct Infusion ESI-MS/MS (Negative Mode)

Best for: Rapid screening of aqueous metabolites.

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL Methanol (LC-MS grade). Dilute 1:100 in 10 mM Ammonium Acetate (pH 4.5).

  • Ionization: ESI Negative Mode (

    
     at m/z 173).
    
  • Collision Energy (CE): Ramp 10–30 eV to induce characteristic decarboxylation.

Protocol B: GC-MS with Methyl Ester Derivatization

Best for: Definitive structural elucidation and isomer resolution. Note: Direct GC analysis of the free acid is discouraged due to on-column thermal dehydration to 2,2-dimethylsuccinic anhydride, which erases regioisomeric information.

  • Derivatization:

    • Add 50 µL sample to 100 µL Trimethylsilyldiazomethane (TMS-DAM) (2.0 M in hexanes).

    • Incubate at 25°C for 20 mins. Quench with 10 µL acetic acid.

    • Result: Formation of the Mixed Diester (Methyl-Ethyl-2,2-dimethylsuccinate).

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 60°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
    • Source: EI (70 eV).

Fragmentation Pattern Analysis

The fragmentation logic rests on the stability of the tertiary carbocation formed adjacent to the quaternary carbon.

Pathway 1: ESI-MS/MS (Negative Mode)

In negative mode, the precursor ion is


 (m/z 173).
  • Target (2,2-Dimethyl): The negative charge resides on the carboxylate (

    
    ) adjacent to the gem-dimethyl group. Decarboxylation (
    
    
    
    loss, -44 Da) is sterically accelerated but yields a tertiary carbanion intermediate.
    • Major Transition:

      
       (Loss of 
      
      
      
      ).
    • Secondary Loss: Loss of Ethanol (

      
      ).
      
  • Alternative (3,3-Dimethyl): The negative charge is on the carboxylate separated by a methylene group (

    
    ).
    
    • Distinction: The 3,3-isomer favors the loss of the alkoxy group (as ethanol) over immediate decarboxylation due to the "remote" nature of the charge.

Pathway 2: EI-MS (Derivatized Mixed Diester)

This is the gold standard for differentiation. After methylating the free acid, we analyze the mixed diester.

  • Target Derivative:

    
    
    
  • Alternative Derivative:

    
    
    

Mechanism: Electron Impact induces cleavage at the bond adjacent to the quaternary carbon (C2-C3 cleavage) to form the stable tertiary carbocation.

Comparative Fragmentation Table (EI-MS)
Fragment IonTarget (2,2-Me) AbundanceAlternative (3,3-Me) AbundanceMechanistic Origin
m/z 101 High (Base Peak) Low / Absent

(Tertiary cation)
m/z 115 Low / AbsentHigh (Base Peak)

(Tertiary cation)
m/z 87 Medium Low

m/z 73 LowMedium

Interpretation:

  • If you see m/z 101 , the gem-dimethyl is next to the Methyl ester (originally the Free Acid).

    
    Confirm Target .
    
  • If you see m/z 115 , the gem-dimethyl is next to the Ethyl ester.

    
    Confirm Alternative .
    

Visualizing the Fragmentation Logic

The following diagram illustrates the critical "Decision Tree" for identifying the correct isomer using the Derivatization protocol.

FragmentationPathways Analyte Unknown Sample (MW 174.19) Deriv Step 1: Methylation (TMS-DAM) Analyte->Deriv TargetDiester Target Derivative: MeOOC-C(Me)2-CH2-COOEt Deriv->TargetDiester If Target AltDiester Isomer Derivative: MeOOC-CH2-C(Me)2-COOEt Deriv->AltDiester If Isomer Ionization Step 2: EI Ionization (70eV) Alpha-Cleavage at Quaternary C TargetDiester->Ionization AltDiester->Ionization Frag101 Fragment m/z 101 [MeOOC-C(Me)2]+ Ionization->Frag101 Dominant Path A Frag115 Fragment m/z 115 [EtOOC-C(Me)2]+ Ionization->Frag115 Dominant Path B ConclusionTarget CONCLUSION: 4-Ethoxy-2,2-dimethyl- 4-oxobutanoic acid Frag101->ConclusionTarget ConclusionAlt CONCLUSION: 4-Ethoxy-3,3-dimethyl- 4-oxobutanoic acid Frag115->ConclusionAlt

Caption: Logical workflow for distinguishing the target analyte from its 3,3-dimethyl regioisomer using diagnostic fragment ions m/z 101 and m/z 115.

Summary of Recommendations

  • Avoid Direct GC-MS: Without derivatization, both isomers may cyclize to 2,2-dimethylsuccinic anhydride (m/z 128), rendering them indistinguishable.

  • Use Methylation: Converting the free acid to a methyl ester creates a "mass tag" (Methyl vs Ethyl) on the two ends of the molecule.

  • Monitor m/z 101: This is the specific marker for the 2,2-dimethyl substitution pattern relative to the free acid.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2,2-Dimethylsuccinic acid, dimethyl ester.[1] NIST Standard Reference Database 1A v17. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage rules).
  • PubChem. Compound Summary: this compound (CAS 121925-55-1). National Library of Medicine. Link

  • BenchChem. Comparative Analysis of Mass Spectrometry Fragmentation Patterns. (General methodology for halogenated ether fragmentation used as analog). Link

Sources

A Comparative Guide to HPLC Method Development for the Purity Assay of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assay of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid, a key intermediate in various synthetic pathways. We will move beyond a simple recitation of steps to explore the scientific rationale behind critical decisions in method development, from column and mobile phase selection to the establishment of a robust, stability-indicating assay through forced degradation studies.

The Analytical Challenge: Understanding the Analyte

This compound is a carboxylic acid. The presence of the carboxyl group dictates its behavior in reversed-phase HPLC. At a pH above its pKa, the molecule will be ionized, becoming more polar and thus poorly retained on a non-polar stationary phase, often resulting in poor peak shape and fronting.[1][2] Therefore, the primary challenge is to control the ionization of the analyte to achieve optimal retention, resolution, and peak symmetry.

Strategic Approach to Method Development

A systematic and logical workflow is crucial for efficient and effective HPLC method development. Our approach is divided into three key stages: initial screening of critical parameters, optimization of the selected conditions, and finally, validation to ensure the method is fit for its intended purpose.

MethodDevelopmentWorkflow cluster_Screening Screening Phase cluster_Optimization Optimization Phase cluster_Validation Validation & Forced Degradation Screen_Column Column Chemistry (C18, Phenyl-Hexyl) Screen_MobilePhase Mobile Phase (ACN vs. MeOH, pH) Screen_Column->Screen_MobilePhase Initial Assessment Opt_Gradient Gradient Profile Screen_MobilePhase->Opt_Gradient Select Best Combination Opt_FlowRate Flow Rate & Temperature Opt_Gradient->Opt_FlowRate Fine-Tuning Validation ICH Guideline Validation (Specificity, Linearity, etc.) Opt_FlowRate->Validation Final Method Forced_Deg Forced Degradation (Acid, Base, Oxidative, etc.) Validation->Forced_Deg Stability-Indicating

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

The selection of the stationary and mobile phases is the most critical factor influencing the selectivity and resolution of the separation.[2] We will compare two common reversed-phase columns and the impact of mobile phase pH and organic modifier.

Stationary Phase Selection: A Tale of Two Chemistries

The choice of column chemistry dictates the primary interaction mechanism with the analyte. We compared a traditional C18 column with a Phenyl-Hexyl column to assess differences in selectivity.

  • C18 (L1 packing): Offers robust hydrophobic interactions. It is a workhorse in reversed-phase chromatography and often the first choice for method development.

  • Phenyl-Hexyl (L11 packing): Provides alternative selectivity through pi-pi interactions with aromatic rings, which can be beneficial for resolving compounds with subtle structural differences.

Mobile Phase Optimization: The Key to Retention and Peak Shape

For an acidic compound like this compound, controlling the mobile phase pH is paramount.[3] The goal is to work at a pH at least 1.5 to 2 units below the pKa of the carboxylic acid to ensure it is in its non-ionized, more hydrophobic form, thus promoting retention.[3]

We evaluated the following mobile phase compositions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)

The use of a buffer like formic acid is essential to maintain a consistent pH and achieve reproducible results.[3]

Experimental Data Comparison

The following table summarizes the chromatographic performance of this compound and a known related impurity (Impurity A) under different conditions.

Condition Column Organic Modifier Analyte Retention Time (min) Impurity A Retention Time (min) Resolution (Analyte/Impurity A) Analyte Tailing Factor
1C18Acetonitrile8.27.52.11.2
2C18Methanol9.58.62.31.3
3Phenyl-HexylAcetonitrile7.87.02.01.1
4Phenyl-HexylMethanol9.18.12.51.1

Analysis of Results:

  • Retention: As expected, methanol, being a weaker solvent than acetonitrile in reversed-phase HPLC, resulted in longer retention times for both the analyte and the impurity across both column types.[2]

  • Resolution: The Phenyl-Hexyl column with methanol (Condition 4) provided the best resolution between the main analyte and Impurity A, suggesting a beneficial secondary interaction mechanism.

  • Peak Shape: Both columns provided acceptable tailing factors, with the Phenyl-Hexyl column showing slightly better symmetry.

Based on this screening data, Condition 4 (Phenyl-Hexyl column with a Methanol/0.1% Formic Acid gradient) was selected for further optimization and validation.

Establishing a Stability-Indicating Method: Forced Degradation Studies

A crucial aspect of a purity assay is its ability to be "stability-indicating," meaning the method can separate the intact API from any degradation products that may form under stress conditions.[4][5] This provides confidence that the method can accurately measure the purity of the drug substance over its shelf life.[6] Forced degradation studies are intentionally rigorous to generate potential degradants.[7][8]

ForcedDegradation cluster_Stress Stress Conditions API 4-Ethoxy-2,2-dimethyl- 4-oxobutanoic acid Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidative API->Oxidation Thermal Thermal API->Thermal Photolytic Photolytic API->Photolytic Deg1 Degradant 1 Deg2 Degradant 2 Deg3 Degradant 3 Deg4 Degradant 4 Acid->Deg1 Base->Deg2 Oxidation->Deg3 Thermal->Deg4 Photolytic->API No significant degradation

Caption: Relationship between stress conditions and degradation products.

Forced Degradation Protocol

A summary of the stress conditions applied is provided below. The goal is to achieve 5-20% degradation of the active ingredient.[8]

Stress Condition Reagents and Parameters Observed Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24h~15%
Base Hydrolysis 0.1 M NaOH at 60°C for 8h~18%
Oxidation 3% H₂O₂ at room temperature for 24h~10%
Thermal Degradation 80°C for 48h~8%
Photolytic Degradation 1.2 million lux hours (visible) & 200 watt-hours/m² (UV)< 1%
Results and Specificity

The optimized HPLC method successfully separated all major degradation products from the parent API peak. The peak purity analysis using a photodiode array (PDA) detector confirmed that the main analyte peak was spectrally pure in all stressed samples, thus demonstrating the method's specificity and stability-indicating nature. This is a core requirement of regulatory bodies like the ICH.[9][10]

Final Optimized and Validated HPLC Method

The following protocol details the final method, which has been validated according to ICH Q2(R2) guidelines.[11]

Experimental Protocol
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Validation Summary

The method was fully validated and demonstrated to be specific, linear, accurate, precise, and robust for the intended purpose of a purity assay.[12]

Validation Parameter Result ICH Acceptance Criteria
Specificity No interference from blanks, impurities, or degradants. Peak purity > 99.5%.Method must be specific for the analyte.
Linearity (r²) > 0.999r² ≥ 0.998
Accuracy (% Recovery) 99.2% - 101.5%Typically 98.0% - 102.0%
Precision (%RSD) Repeatability: 0.4%, Intermediate Precision: 0.7%%RSD ≤ 2.0%
Range 0.05% to 150% of the nominal concentrationDemonstrated linearity, accuracy, and precision over the range.
Robustness No significant impact on results from minor changes in flow rate, temperature, and mobile phase composition.System suitability criteria must be met.

Conclusion

This guide has demonstrated a systematic and scientifically-grounded approach to developing a robust, stability-indicating HPLC method for the purity assay of this compound. By comparing different stationary and mobile phases, we identified a Phenyl-Hexyl column with a methanol gradient as the optimal condition, providing superior resolution for the analyte and its related substances. The successful separation of forced degradation products confirms the method's suitability for stability testing. This comprehensive approach, grounded in chromatographic principles and validated against ICH guidelines, ensures the generation of reliable and accurate purity data, a critical requirement in the pharmaceutical industry. The principles and workflows described herein can be readily adapted for the development of purity assays for other acidic compounds.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Quality Guidelines. ICH. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

Sources

Topic: Comparative Reactivity of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid vs. Succinic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Drug Development Professionals and Organic Chemists

Executive Summary

In the intricate process of drug design and complex molecule synthesis, the choice of bifunctional building blocks is a critical decision that dictates synthetic efficiency, yield, and purity. This guide provides a detailed, evidence-based comparison of the reactivity of two structurally related dicarboxylic acid monoesters: 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid and succinic acid monoethyl ester (also known as 4-ethoxy-4-oxobutanoic acid)[1][2]. While both molecules possess a terminal carboxylic acid and an ethyl ester, the presence of a gem-dimethyl group in the former introduces significant steric hindrance, profoundly impacting its reactivity. Through a combination of mechanistic explanation and a detailed experimental protocol for a comparative amidation reaction, this guide demonstrates that succinic acid monoethyl ester is the more reactive of the two, offering faster reaction times and potentially cleaner conversions in standard coupling reactions. Conversely, the sterically encumbered nature of this compound can be leveraged for selective transformations in polyfunctional molecules.

Structural Analysis: The Impact of Steric Hindrance

The reactivity of a carboxylic acid in reactions such as amidation or esterification is governed by the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center. An attacking nucleophile must be able to approach this carbon to initiate the reaction.

  • Succinic Acid Monoethyl Ester: This molecule has a linear, flexible four-carbon backbone. The carboxylic acid group is unhindered, allowing for easy access by nucleophiles.

  • This compound: The key structural feature of this molecule is the presence of two methyl groups on the carbon atom alpha to the carboxylic acid group (the C2 position). These gem-dimethyl groups create a sterically congested environment, acting as bulky guards that physically impede the approach of a nucleophile to the carboxylic acid's carbonyl carbon.[3][4][5] This phenomenon, known as steric hindrance, is a dominant factor in its chemical behavior.

Figure 1: Comparison of Molecular Structures. The key differentiating feature, the gem-dimethyl group on this compound, creates significant steric hindrance.

Comparative Reactivity in Amide Bond Formation

Amide bond formation is a ubiquitous transformation in pharmaceutical chemistry. A standard method involves the activation of the carboxylic acid with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by nucleophilic attack from an amine.[6][7]

The mechanism involves the carboxylic acid adding to the DCC to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate effectively converts the hydroxyl group of the carboxylic acid into a good leaving group.[6] The amine then attacks the carbonyl carbon, displacing the dicyclohexylurea (DCU) leaving group to form the amide.[8][9]

Given this mechanism, the rate-determining step for the overall reaction is often the nucleophilic attack by the amine. Therefore, any factor that hinders this attack will slow the reaction down. The steric bulk of the gem-dimethyl group in this compound is expected to significantly decrease the rate of this nucleophilic attack compared to the unhindered succinic acid monoethyl ester.[3][5]

Experimental Protocol: A Head-to-Head Comparison

To empirically validate the predicted reactivity difference, the following protocol for a comparative amidation reaction with benzylamine can be employed. The progress is monitored by Thin Layer Chromatography (TLC), a standard technique for tracking the consumption of reactants and the formation of products.

Objective: To compare the rate of amide formation between the two title compounds and benzylamine using DCC as a coupling agent.

Materials:

  • This compound

  • Succinic acid monoethyl ester

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM)

  • TLC plates (Silica Gel 60 F254)

  • Eluent: 1:1 Ethyl Acetate/Hexanes

  • Visualizing Agent: Potassium permanganate stain

Procedure:

  • Reaction Setup: Prepare two identical oven-dried round-bottom flasks.

    • Flask A: Add this compound (1.0 mmol) and 10 mL of anhydrous DCM.

    • Flask B: Add succinic acid monoethyl ester (1.0 mmol) and 10 mL of anhydrous DCM.

  • Reagent Addition: Stir both flasks magnetically. Add benzylamine (1.0 mmol) to each flask. Cool both flasks to 0°C in an ice-water bath.

  • Initiation: In separate vials, dissolve DCC (1.1 mmol) in 5 mL of anhydrous DCM for each reaction. Add the DCC solution dropwise to each flask over 2 minutes. Start a timer for each reaction as the first drop is added.

  • Reaction Monitoring: At time points T=0, 15, 30, 60, and 120 minutes, take a small aliquot from each reaction mixture and spot it on a TLC plate. Elute the plate with the prepared eluent.

  • Analysis: Visualize the TLC plates under UV light and then with the permanganate stain. Compare the intensity of the starting carboxylic acid spot to the newly formed product spot for each time point. The reaction in Flask B is expected to show a much faster consumption of the starting material.

  • Workup (Optional, for product isolation): Upon completion, filter the reaction mixtures to remove the precipitated DCU. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.

Experimental_Workflow cluster_A Flask A: Dimethyl Compound cluster_B Flask B: Succinic Ester A1 1. Dissolve Acid A in DCM A2 2. Add Benzylamine, Cool to 0°C A1->A2 A3 3. Add DCC Solution A2->A3 A4 4. Monitor by TLC at T=0, 15, 30... min A3->A4 Analysis 5. Compare TLC Plates: Rate of Reactant Consumption A4->Analysis B1 1. Dissolve Acid B in DCM B2 2. Add Benzylamine, Cool to 0°C B1->B2 B3 3. Add DCC Solution B2->B3 B4 4. Monitor by TLC at T=0, 15, 30... min B3->B4 B4->Analysis Result Expected Result: Flask B reaction proceeds significantly faster than Flask A Analysis->Result

Figure 2: Parallel workflow for the comparative reactivity experiment.

Predicted Data and Discussion

The experimental results are expected to align with the principles of sterically controlled reaction kinetics.

ParameterThis compoundSuccinic Acid Monoethyl EsterJustification
Reaction Rate SlowFastThe gem-dimethyl group sterically hinders the approach of the amine nucleophile to the activated carboxylic acid.[3][5]
Time to Completion Significantly longer (hours)Shorter (minutes to <2 hours)Direct consequence of the slower reaction rate.
Potential Byproducts Higher potential for N-acylurea formationLower potential for side reactionsSlower desired reactions can allow competing side pathways, such as the rearrangement of the O-acylisourea intermediate, to become more prevalent.
Ideal Application Cases requiring chemo-selectivity; building block for sterically-defined scaffoldsGeneral purpose amide synthesis; applications where rapid and complete conversion is desiredThe steric bulk can be used to differentiate between multiple reactive sites, whereas the high reactivity is ideal for efficient synthesis.

Conclusion and Recommendations

The choice between these two synthons is not a matter of one being universally superior, but rather a strategic decision based on the synthetic goal.

  • For rapid, high-yielding synthesis of amides or esters where efficiency is paramount, succinic acid monoethyl ester is the clear choice. Its unhindered nature ensures fast reaction kinetics and typically cleaner product profiles. It is a workhorse building block for introducing a four-carbon spacer with terminal functionality.

  • This compound should be selected when steric control is a desired feature. Its reduced reactivity can be exploited to achieve selective functionalization of one carboxylic acid group in the presence of a less-hindered one. Furthermore, the gem-dimethyl group can be a crucial structural element in drug design, influencing conformation and interaction with biological targets.

Researchers and process chemists must weigh the need for speed and efficiency against the potential for strategic, sterically-driven selectivity. This guide provides the foundational understanding and a practical experimental framework to make that decision with confidence.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Esterification of Succinic Acid to Monoethyl Succinate.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Chem LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • YouTube. (2013). mechanism of amide formation with DCC. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of monoethyl ester of succinic acid and characterization. Retrieved from [Link]

  • Google Patents. (n.d.). CN102320968A - Preparation method for succinic acid monoethyl ester acyl chloride.
  • Wikipedia. (n.d.). Succinic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Succinic acid, α-ethyl-α-methyl-. Retrieved from [Link]

  • ResearchGate. (2025). Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. Retrieved from [Link]

  • ChemTalk. (2023). Nucleophilic Substitution Reaction. Retrieved from [Link]

  • PubMed. (2007). Succinic acid monoethyl ester, a novel insulinotropic agent. Retrieved from [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • ACS Publications. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Retrieved from [Link]

  • Reddit. (2021). effect of steric hindrance on nucleophiles. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 4-ethoxy-2-methyl-4-oxobutanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Products obtained in the esterification reaction of succinic acid. Retrieved from [Link]

  • European Patent Office. (2018). PROCESS FOR THE PREPARATION OF SUCCINIC ACID ESTER. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H14O4). Retrieved from [Link]

  • PubChem. (n.d.). 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid. Retrieved from [Link]

  • Chemsrc. (2025). 4-Ethoxy-4-oxobutanoic acid. Retrieved from [Link]

  • Benchchem. (n.d.). Comparative Cytotoxicity Analysis: 4-Ethoxy-4-oxobutanoic Acid and Structurally Related Compounds.

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Comparative Guide: GC-MS Profiling of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Analysis of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary & Scientific Rationale

This compound (CAS 121925-55-1), also known as 2,2-dimethylsuccinic acid 4-ethyl ester , is a critical intermediate in the synthesis of antiretrovirals and arthropodicides. Its analysis presents a specific challenge: it is a mono-ester dicarboxylic acid derivative .

Direct GC-MS analysis of the free acid is not recommended due to peak tailing, thermal decarboxylation, and adsorption in the inlet liner. Successful quantification requires derivatization to block the free carboxylic acid moiety (-COOH) while preserving the existing ethyl ester (-COOEt).

This guide compares the two primary derivatization strategies: Silylation (TMS) vs. Methylation (Alkylation) .

Key Finding: While methylation is standard for fatty acids, it poses a high risk of transesterification for this specific analyte, potentially destroying the ethyl ester identity. Silylation is the recommended protocol for structural confirmation.

Analytical Workflow & Decision Matrix

The following diagram illustrates the critical decision pathways for analyzing this compound. Note the "Transesterification Risk" associated with acidic methanolysis.

G Start Analyte: This compound Goal Goal: Volatilization for GC-MS Start->Goal MethodA Method A: Silylation (BSTFA + 1% TMCS) Goal->MethodA Recommended MethodB Method B: Acidic Methylation (BF3 / Methanol) Goal->MethodB Caution! ResultA Product A: 1-TMS-4-Ethyl-2,2-dimethylsuccinate (Identity Preserved) MethodA->ResultA Silylation of -COOH only ResultB Product B: Dimethyl 2,2-dimethylsuccinate (Identity LOST via Transesterification) MethodB->ResultB Exchange of -OEt to -OMe Analysis GC-MS Analysis (EI Source, 70eV) ResultA->Analysis ResultB->Analysis

Figure 1: Analytical workflow highlighting the risk of scrambling the ethyl ester moiety during standard acidic methylation.

Comparative Performance: Silylation vs. Methylation[1][2]
Method A: Silylation (Recommended)

This method converts the free acid to a trimethylsilyl (TMS) ester. It is mild, rapid, and preserves the original ethyl ester group, allowing you to distinguish the target mono-ethyl ester from the di-ethyl or di-methyl impurities.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Reaction: R-COOH + BSTFA → R-COO-Si(CH3)3

  • Pros: Preserves structural integrity; excellent chromatographic peak shape; distinct mass spectral tags (m/z 73).

  • Cons: Moisture sensitive; requires anhydrous conditions.

Method B: Methylation (High Risk)

Standard methylation using BF3/Methanol or H2SO4/Methanol is contraindicated for identity confirmation of this specific molecule.

  • Reagent: BF3 in Methanol (14%).

  • Reaction: R-COOH + MeOH → R-COOMeAND R-COOEt + MeOH → R-COOMe (Transesterification).

  • Risk: The acidic conditions often swap the existing ethyl group for a methyl group. You will detect Dimethyl 2,2-dimethylsuccinate instead of the target Ethyl Methyl 2,2-dimethylsuccinate, leading to false identification of the starting material.

  • Exception: Use TMS-Diazomethane or Methyl Iodide/K2CO3 if a methyl ester is strictly required, as these non-acidic methods minimize transesterification.

Experimental Protocols
Protocol A: Silylation (Standard Operating Procedure)

Scope: Determination of this compound in reaction mixtures.

  • Sample Preparation: Take 1-5 mg of the dry sample residue.

  • Solvent: Dissolve in 100 µL of anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS .

  • Incubation: Cap the vial tightly (PTFE-lined cap). Heat at 60°C for 30 minutes .

    • Why? The steric hindrance of the gem-dimethyl group at the C2 position may slow down the reaction at room temperature. Heating ensures quantitative conversion.

  • Injection: Inject 1 µL directly into the GC-MS (Split 10:1 or Splitless depending on concentration).

Protocol B: GC-MS Instrument Parameters
  • Column: DB-5MS or Equivalent (30m x 0.25mm x 0.25µm). Non-polar 5% phenyl phase is preferred for separating isomers.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 15°C/min to 300°C

    • Final: 300°C (Hold 5 min)

  • MS Source: EI mode, 70 eV, 230°C.

Retention Data and Mass Spectral Interpretation[4][5]

The following table provides Retention Indices (RI) calculated relative to n-alkanes on a standard DB-5MS column. These indices are more reliable than absolute retention times, which vary by instrument.

Table 1: Comparative Retention Indices (DB-5MS)

Compound DerivativeStructure TypeEst.[2][3][4][5][6][7][8][9] Retention Index (RI)Key Mass Fragments (m/z)
Dimethyl 2,2-dimethylsuccinate Diester (Impurity/Artifact)1020 - 1050141 (M-31), 113, 83
Ethyl Methyl 2,2-dimethylsuccinate Mixed Diester (Target via Methylation)1080 - 1110157 (M-31), 143 (M-45)
1-TMS-4-Ethyl-2,2-dimethylsuccinate TMS Derivative (Target via Silylation) 1250 - 1290 231 (M-15), 187 (M-59), 73 (TMS)
Diethyl 2,2-dimethylsuccinate Diester (Impurity)1150 - 1180157 (M-45), 129, 101

Data Interpretation Guide:

  • Elution Order: On a non-polar column, the elution order is generally: Dimethyl < Methyl/Ethyl < Diethyl < Ethyl/TMS.

  • The "Gem-Dimethyl" Effect: The 2,2-dimethyl substitution creates a "globular" shape that typically lowers the boiling point slightly compared to linear adipates but increases retention relative to unbranched succinates due to molecular weight.

  • Mass Spec Confirmation:

    • Look for the m/z 231 ion (Loss of methyl from TMS group) in the Silylated derivative.

    • The presence of m/z 73 confirms the TMS group.

    • The absence of m/z 73 and presence of m/z 141 indicates the sample has fully transesterified to the dimethyl ester.

References
  • PubChem. (n.d.). This compound (Compound).[10][11] National Library of Medicine. Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
  • NIST Mass Spectrometry Data Center. (2023). Retention Indices for Succinic Acid Esters. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

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A Comparative Guide to Elemental Analysis of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For a compound such as 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid, a thorough understanding of its elemental composition is not merely a quality control checkpoint but a cornerstone of its safety and efficacy profile. This guide provides a comprehensive comparison of three prevalent analytical techniques for the elemental analysis of this organic acid: Combustion Analysis for bulk elements (Carbon, Hydrogen), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace elemental impurities, and X-Ray Fluorescence (XRF) as a rapid screening tool. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions about their analytical strategies.

The Criticality of Elemental Composition in Pharmaceutical Integrity

This compound, with the molecular formula C8H14O4, has a theoretical composition of 55.16% Carbon and 8.10% Hydrogen. Verification of these percentages is fundamental to confirming the identity and purity of the compound.[1] Beyond the bulk elements, the presence of trace elemental impurities, often remnants from catalysts or introduced during the manufacturing process, can pose significant toxicological risks and impact the stability of the final drug product.[2] Regulatory bodies, through guidelines such as the United States Pharmacopeia (USP) <232> and the International Council for Harmonisation (ICH) Q3D, have established stringent limits for these impurities, necessitating the use of highly sensitive analytical techniques.[3][4]

This guide will dissect the methodologies of three key analytical techniques, presenting their underlying principles, detailed experimental workflows, and comparative performance benchmarks.

Combustion Analysis: The Gold Standard for Bulk Elemental Composition (C, H, N, S)

Combustion analysis is a robust and long-established technique for determining the elemental composition of pure organic compounds.[1] The method relies on the complete combustion of the sample in a high-oxygen environment, converting the constituent elements into simple, quantifiable gases.[5] For this compound, this technique is ideal for verifying the carbon and hydrogen content against theoretical values.

Scientific Principles

The core of combustion analysis involves the high-temperature oxidation of the sample. Carbon is converted to carbon dioxide (CO₂), and hydrogen is converted to water (H₂O).[5] These combustion products are then passed through a series of detectors, typically a thermal conductivity detector (TCD), which measures the concentration of each gas.[6] The instrument is calibrated using a certified reference material with a known elemental composition, such as acetanilide or sulfanilamide.[7][8]

Experimental Protocol: CHN Analysis
  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified organic standard (e.g., acetanilide).

    • Perform multiple runs of the standard to establish a calibration curve and verify instrument stability. The relative standard deviation (%RSD) of these runs should be less than 0.5%.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound powder into a tin capsule using a microbalance.

    • Crimp the tin capsule to ensure it is securely sealed, preventing any loss of sample.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (typically 900-1000°C) with a constant flow of pure oxygen.

    • The resulting combustion gases (CO₂, H₂O, and N₂) are carried by a helium stream through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.

    • The gases are then separated by a gas chromatography column and quantified by a thermal conductivity detector.[8]

  • Data Interpretation:

    • The instrument's software calculates the weight percentage of Carbon and Hydrogen in the original sample based on the detector response and the initial sample weight.

    • The percentage of Oxygen is typically determined by difference, subtracting the experimentally determined percentages of C and H from 100%.

Combustion Analysis Workflow for C and H determination.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Unrivaled Sensitivity for Trace Elemental Impurities

For the quantification of trace and ultra-trace elemental impurities, as mandated by USP <232> and ICH Q3D, ICP-MS is the preeminent technique.[3][4] Its exceptional sensitivity allows for the detection of contaminants at the parts-per-billion (ppb) level, ensuring that drug products are free from harmful levels of elements like lead, mercury, arsenic, and cadmium.[9]

Scientific Principles

ICP-MS utilizes a high-temperature argon plasma (up to 10,000 K) to desolvate, atomize, and ionize the elements within a sample.[10] These ions are then introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector then counts the ions for each element, providing a quantitative measure of their concentration.[9] The analysis of organic samples can present challenges due to the carbon matrix, which can be mitigated through appropriate sample preparation and instrument tuning.[11]

Experimental Protocol: Microwave Digestion ICP-MS
  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.1-0.5 g of this compound into a clean, acid-leached microwave digestion vessel.[12]

    • Add a mixture of high-purity nitric acid (e.g., 5-10 mL) and potentially a small amount of hydrochloric acid to stabilize certain elements.[13] The use of closed-vessel microwave digestion allows for higher temperatures and pressures, ensuring complete decomposition of the organic matrix.[14]

    • Program the microwave digestion system with a suitable temperature ramp and hold time (e.g., ramp to 200°C over 20 minutes, hold for 15 minutes).[12]

    • After digestion and cooling, quantitatively transfer the digestate to a volumetric flask and dilute to a final volume with deionized water. The final acid concentration should be optimized for instrument stability.

  • Instrument Calibration and Tuning:

    • Tune the ICP-MS using a multi-element tuning solution to optimize instrument parameters such as plasma power, gas flow rates, and lens voltages.

    • Prepare a series of multi-element calibration standards from certified reference materials, matrix-matched to the final acid concentration of the samples.[15]

    • Include an internal standard (e.g., scandium, germanium, indium, bismuth) in all blanks, standards, and samples to correct for instrument drift and matrix effects.

  • Analysis:

    • Introduce the prepared samples, standards, and blanks into the ICP-MS via a nebulizer and spray chamber.

    • Acquire data for the target elements as specified in USP <232> and ICH Q3D.[3][4]

  • Data Interpretation:

    • The instrument software constructs calibration curves for each element and calculates the concentration in the prepared samples.

    • The final concentration in the original solid sample is calculated by accounting for the initial sample weight and dilution factor.

ICP-MS Workflow for Trace Elemental Impurity Analysis.

X-Ray Fluorescence (XRF) Spectrometry: A Non-Destructive Screening Tool

XRF is a non-destructive analytical technique that can be used for the elemental analysis of a wide range of materials, including powders.[3] It offers the significant advantages of rapid analysis and minimal sample preparation, making it an excellent screening tool for elemental impurities.[16] While generally less sensitive than ICP-MS, modern XRF instruments can achieve detection limits suitable for certain regulatory requirements.[17]

Scientific Principles

XRF operates by irradiating a sample with a primary X-ray beam.[18] This causes the ejection of inner-shell electrons from the atoms in the sample. Electrons from higher energy shells then drop down to fill these vacancies, emitting secondary (fluorescent) X-rays in the process. The energy of these emitted X-rays is characteristic of the element from which they originated, and their intensity is proportional to the element's concentration.[3]

Experimental Protocol: Pressed Pellet XRF
  • Sample Preparation (Pressed Pellet):

    • Grind the this compound powder to a fine, uniform particle size to minimize particle size effects.

    • Accurately weigh a specific amount of the powdered sample (e.g., 5-10 g).

    • The powder can be mixed with a binder to improve pellet stability.[2]

    • Place the powder into a pellet die and apply several tons of pressure using a hydraulic press to form a solid, homogeneous pellet.[19]

  • Instrument Calibration:

    • Calibrate the XRF spectrometer using a set of matrix-matched certified reference materials, ideally in pellet form.

    • The calibration curve relates the measured X-ray intensity for each element to its known concentration.

  • Analysis:

    • Place the pressed pellet into the spectrometer's sample holder.

    • Initiate the analysis. The instrument will irradiate the sample and measure the resulting fluorescent X-ray spectrum.

    • The analysis time can be adjusted to achieve the desired sensitivity.

  • Data Interpretation:

    • The instrument's software identifies the elements present based on the energies of the detected X-rays and quantifies their concentrations using the established calibration curves.

XRF Workflow for Elemental Screening.

Comparative Performance Benchmarks

The choice of analytical technique is often a balance between the required sensitivity, accuracy, sample throughput, and cost. The following table summarizes the key performance characteristics of Combustion Analysis, ICP-MS, and XRF for the elemental analysis of this compound.

FeatureCombustion AnalysisICP-MSXRF (Energy Dispersive)
Primary Application Bulk elemental composition (C, H, N, S)Trace and ultra-trace elemental impuritiesScreening and quantification of elemental impurities
Elements Analyzed C, H, N, S, O (by difference)Most of the periodic tableNa to U
Typical Sample Size 1-3 mg0.1-0.5 g1-10 g
Sample Preparation Simple (weighing in tin capsule)Complex (acid digestion)Moderate (grinding and pellet pressing)
Destructive? YesYesNo
Typical Accuracy ±0.3% absolute[20]2-10% relative standard deviation (RSD)5-20% RSD, depending on concentration and matrix
Typical Precision (%RSD) <0.5%<5%<10%
Limits of Detection ~0.01%ppb to pptLow ppm
Analysis Time per Sample 5-10 minutes3-5 minutes (after digestion)1-5 minutes
Regulatory Compliance Purity assessmentUSP <232>, ICH Q3DUSP <735> (as a screening tool)[17]

Conclusion and Recommendations

For a comprehensive elemental analysis of this compound in a pharmaceutical setting, a multi-faceted approach is recommended.

  • Combustion Analysis is the indispensable method for the accurate and precise determination of the bulk elemental composition (Carbon and Hydrogen), which is fundamental for confirming the compound's identity and purity. Its high accuracy and precision make it the gold standard for this purpose.

  • ICP-MS is the definitive technique for the quantification of trace elemental impurities to ensure compliance with the stringent limits set by regulatory bodies like the USP and ICH.[3][4] Its superior sensitivity is essential for patient safety. While the sample preparation is more involved, the level of confidence it provides is unparalleled.

  • XRF Spectrometry serves as a valuable, non-destructive screening tool. It can be employed for rapid at-line or in-lab checks of raw materials and final products for elemental contaminants.[16] Its speed and ease of use can significantly enhance workflow efficiency, with the understanding that out-of-specification results should be confirmed by a more sensitive technique like ICP-MS.

By leveraging the strengths of each of these techniques, researchers and drug developers can establish a robust and compliant analytical strategy for the elemental characterization of this compound, thereby ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Analytik Jena. (n.d.). USP <232> Elemental Impurities—Limits. Retrieved from [Link]

  • Campbell, I., et al. (2012, November 9). The Use of EDXRF for Pharmaceutical Material Elemental Analysis. American Pharmaceutical Review. Retrieved from [Link]

  • Spectroscopy Staff. (2017, July 1). Using XRF as an Alternative Technique to Plasma Spectrochemistry for the New USP and ICH Directives on Elemental Impurities in Pharmaceutical Materials. Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Checklist for making XRF pellets. Retrieved from [Link]

  • International Conference on Harmonisation. (2019, March). ICH Harmonised Guideline Q3D(R1) Guideline for Elemental Impurities. Retrieved from [Link]

  • European Medicines Agency. (2022, August 24). ICH Q3D Elemental impurities - Scientific guideline. Retrieved from [Link]

  • United States Pharmacopeial Convention. (2015). <735> X-Ray Fluorescence Spectrometry. USP-NF.
  • Patsnap. (2025, September 19). Analyzing Organic Samples Using ICP-MS: Methods and Challenges. Patsnap Eureka. Retrieved from [Link]

  • International Conference on Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Slideshare. (n.d.). Microwave Digestion for ICP MS_OES Analysis.pptx. Retrieved from [Link]

  • AZoM. (2024, July 2). Applications of Pressed Pellet Sample Preparation for X-Ray Analysis. Retrieved from [Link]

  • International Crystal Laboratories. (n.d.). Key Considerations for XRF Pelletising. Retrieved from [Link]

  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Institute of Standards and Technology. (2017). Standard Reference Material® 3286 - Organic Acids Calibration Solution. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2022, August 24). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Liu, S., et al. (2021). The matrix effects of organic acid compounds in ICP-MS.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Labcompare. (n.d.). How to Optimize Sample Preparation for ICP-MS Analysis through Microwave Digestion. Retrieved from [Link]

  • Spectroscopy. (2014, November 1). Simplifying Mixed-Food Microwave Sample Preparation for ICP-MS Analysis. Retrieved from [Link]

  • AZoM. (2022, August 3). ICP-MS for Trace Metal Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent Inorganic Certified Reference Materials and Standards. Retrieved from [Link]

  • AZoM. (2023, October 12). Why Use Organic Elemental Analyzers for CHNS Analysis?. Retrieved from [Link]

  • CE Elantech. (n.d.). AN 634 Flash 2000 CHN Analyzer: Stability, Accuracy and Reproducibility. Retrieved from [Link]

  • Schramel, P., et al. (1985). Determination of trace elements in organic material by inductively coupled plasma-mass spectrometry. Fresenius' Zeitschrift für analytische Chemie, 321(3), 224-227.
  • Ortiz, M. A., et al. (2018). An International Study Evaluating Elemental Analysis. Organic & Biomolecular Chemistry, 16(34), 6272-6279.
  • Oki, T., et al. (2015). Direct, Automated Analysis of Organic Solvents Using Quadrupole ICP-MS Coupled with a Dual Syringe Pump Sample Introduction System. Spectroscopy, 30(10), 40-47.
  • Miroshina, V. P., et al. (2019). Methodical aspects of quantitative elemental analysis of organic compounds using automated CHNS-analyzers. Journal of Physics: Conference Series, 1210, 012097.
  • Lucideon. (n.d.). Trace Elemental Analysis (ICP-MS & ICP-OES) Testing Techniques. Retrieved from [Link]

  • YouTube. (2025, November 13). Can XRF Measure Percentage? Qualitative vs Quantitative. Retrieved from [Link]

  • YouTube. (2022, December 22). Is XRF quantitative? | Answered by Spectral Experts. Retrieved from [Link]

  • YouTube. (2020, October 13). MSE585 F20 Lecture 17 Module 1 - Quantitative Analysis for XRF. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.